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  • Product: 1,2-Dibromopyranthrene-8,16-dione
  • CAS: 1324-35-2

Core Science & Biosynthesis

Foundational

Physical and chemical properties of 1,2-Dibromopyranthrene-8,16-dione

Technical Whitepaper: Physical and Chemical Properties of 1,2-Dibromopyranthrene-8,16-dione Executive Summary 1,2-Dibromopyranthrene-8,16-dione (CAS: 1324-35-2), commercially known as Vat Orange 2 , is a halogenated deri...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physical and Chemical Properties of 1,2-Dibromopyranthrene-8,16-dione

Executive Summary

1,2-Dibromopyranthrene-8,16-dione (CAS: 1324-35-2), commercially known as Vat Orange 2 , is a halogenated derivative of the polycyclic aromatic hydrocarbon pyranthrone.[1][2] While historically utilized as a high-performance vat dye due to its exceptional photostability and solvatochromic properties, its planar, electron-deficient quinone core presents significant interest for pharmaceutical researchers. The compound’s structural homology to anthracycline antibiotics and its potential as a DNA intercalator or photosensitizer warrant rigorous physicochemical characterization. This guide provides a definitive technical analysis of its properties, synthesis, and analytical protocols, tailored for applications in materials science and early-stage medicinal chemistry.

Chemical Identity & Structural Analysis

The molecule consists of a pyranthrene core—a large, planar system of eight fused benzene rings—substituted with two bromine atoms and two carbonyl groups. The "1,2-dibromo" designation in commercial catalogs often refers to a specific regioisomer, though industrial synthesis typically yields a mixture of isomers (commonly 4,12-dibromo or mixtures thereof) unless regioselective routes are employed.

Property Data
IUPAC Name 1,2-Dibromopyranthrene-8,16-dione
Common Name Vat Orange 2; C.I. 59705
CAS Number 1324-35-2
Molecular Formula C₃₀H₁₂Br₂O₂
Molecular Weight 564.22 g/mol
SMILES O=C1C2=CC=CC=C2C3=CC4=CC=C5C(=O)C6=C(Br)C(Br)=CC=C6C7=CC1=C3C7=C45
Structural Class Polycyclic Aromatic Quinone / Vat Dye

Physical Properties

The physical behavior of 1,2-Dibromopyranthrene-8,16-dione is dominated by strong


-

stacking interactions, resulting in extremely low solubility in standard organic solvents and high thermal stability.
Parameter Value / Observation Condition / Note
Appearance Reddish-orange to brown powderMicrocrystalline solid
Density 1.849 g/cm³Predicted
Melting Point > 350°CDecomposes/Sublimes before melting
Boiling Point 789.3°CPredicted at 760 mmHg
Solubility (Water) InsolubleHydrophobic core
Solubility (H₂SO₄) SolubleForms a deep blue solution (halochromism)
Solubility (Organic) Sparingly solubleSoluble in hot nitrobenzene, trichlorobenzene
Absorption (

)
~500–550 nm (Solid state)Bathochromic shift in H₂SO₄ due to protonation

Chemical Properties & Reactivity

Redox Behavior (Vatting Mechanism)

The defining chemical feature of this quinone is its reversible reduction. In the presence of strong reducing agents (e.g., sodium dithionite) and alkali, the insoluble quinone reduces to the soluble, substantive leuco-form (hydroquinone dianion). This property is critical for purification and potential biological redox cycling.

  • Oxidized State (Quinone): Insoluble, Orange, Electron-accepting.

  • Reduced State (Leuco): Soluble, Violet/Blue, Electron-rich.

Electrophilic Potential

The bromine substituents deactivate the specific rings they occupy, but the extensive conjugation allows for further functionalization via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), making it a viable scaffold for drug conjugation.

Stability
  • Thermal: Stable up to 300°C; suitable for high-temperature processing.

  • Photochemical: Excellent lightfastness (Grade 6–7) due to rapid internal conversion of excited states, minimizing singlet oxygen generation unless specifically sensitized.

Synthesis & Purification Protocols

Objective: Synthesis of high-purity 1,2-Dibromopyranthrene-8,16-dione via controlled bromination.

Protocol A: Bromination of Pyranthrone
  • Reagents: Pyranthrone (1.0 eq), Bromine (2.5 eq), Iodine (catalytic), Nitrobenzene (Solvent).

  • Mechanism: Electrophilic Aromatic Substitution (EAS).

Step-by-Step Methodology:

  • Dissolution: Suspend 10 g of Pyranthrone in 150 mL of dry nitrobenzene in a 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel.

  • Catalyst Addition: Add 0.1 g of iodine crystals to the suspension.

  • Bromination: Heat the mixture to 140°C. Slowly add 4 mL of elemental bromine dropwise over 2 hours. Caution: Bromine is highly toxic and corrosive. Use a scrubber.

  • Reaction: Maintain temperature at 140–150°C for 10 hours. The suspension will change color as the reaction proceeds.

  • Isolation: Cool the mixture to room temperature. Filter the precipitated crude product under vacuum.

  • Washing: Wash the cake with nitrobenzene, then ethanol, and finally hot water to remove residual bromine and solvent.

Protocol B: Purification via Acid Pasting

To achieve pharmaceutical-grade purity (>98%), "acid pasting" is required to remove isomers and unreacted material.

  • Dissolve the crude press-cake in concentrated H₂SO₄ (10 parts acid to 1 part solid) at 5–10°C. The solution turns deep blue.

  • Filter through a glass sinter to remove insoluble impurities (carbonized material).

  • Slowly pour the filtrate into ice-water with vigorous stirring. The compound re-precipitates as fine orange particles.

  • Filter, wash with water until neutral pH, and dry at 100°C.

Analytical Characterization

For drug development applications, confirming the absence of heavy metal catalysts and isomeric purity is paramount.

HPLC Method:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax), 5 µm, 4.6 x 250 mm.

  • Mobile Phase: A: Water (0.1% TFA); B: Acetonitrile/THF (1:1). Gradient elution 50% B to 100% B over 30 mins.

  • Detection: UV at 480 nm.

  • Note: Due to low solubility, dissolve the sample in hot DMSO or THF prior to injection.

UV-Vis Spectroscopy (Identification):

  • Prepare a 10 µM solution in concentrated H₂SO₄.

  • Criteria: Distinct absorption maxima at ~620 nm and ~570 nm (characteristic of the protonated pyranthrone core). Absence of these peaks suggests degradation.

Biological Relevance & Safety

Pharmacophore Potential:

  • DNA Intercalation: The planar, tetracyclic-like core mimics anthracyclines (e.g., Doxorubicin). Researchers should screen for DNA binding affinity using ethidium bromide displacement assays.

  • Cytotoxicity: Quinone moieties can undergo enzymatic reduction to semiquinone radicals, generating Reactive Oxygen Species (ROS). This mechanism is relevant for oncology indications but poses toxicity risks for non-target tissues.

Safety & Handling (MSDS Highlights):

  • Hazard: Suspected germ cell mutagen (due to planar aromatic structure).

  • PPE: Full respirator, nitrile gloves, and lab coat. Handle only in a fume hood.

  • Disposal: Incineration as hazardous chemical waste.

Visualization of Pathways

Figure 1: Synthesis and Purification Workflow

This diagram outlines the critical path from raw material to purified active ingredient.

SynthesisWorkflow Pyranthrone Pyranthrone (Starting Material) Bromination Bromination (Br2, I2, Nitrobenzene, 140°C) Pyranthrone->Bromination Electrophilic Subst. Crude Crude Product (Isomer Mixture) Bromination->Crude Filtration AcidPaste Acid Pasting (Dissolution in conc. H2SO4) Crude->AcidPaste Purification Precipitation Precipitation (Ice Water Quench) AcidPaste->Precipitation Re-crystallization FinalProduct 1,2-Dibromopyranthrene-8,16-dione (>98% Purity) Precipitation->FinalProduct Drying

Caption: Step-by-step synthesis and purification workflow for isolating high-purity 1,2-Dibromopyranthrene-8,16-dione.

Figure 2: Redox Mechanism (Vatting)

This diagram illustrates the reversible reduction pathway critical for solubility and biological activity.

RedoxCycle Quinone Quinone Form (Insoluble, Orange) Oxidized Semiquinone Semiquinone Radical (Intermediate) Quinone->Semiquinone +e-, +H+ (Enzymatic/Chemical) Semiquinone->Quinone Oxidation Semiquinone->Quinone Generates Superoxide (O2•-) Leuco Leuco Form (Soluble, Blue/Violet) Reduced Dianion Semiquinone->Leuco +e-, +H+ Leuco->Semiquinone Oxidation (O2/ROS)

Caption: Redox cycle showing the transition between the insoluble quinone and soluble leuco forms, highlighting potential ROS generation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 58312139 (Related Pyranthrene Derivatives). Retrieved from [Link]

  • ChemSrc (2025). Vat Orange 2 - CAS 1324-35-2 Properties and MSDS. Retrieved from [Link]

  • Google Patents (1934).Process for the bromination of pyranthrone (US Patent 2013790A).

Sources

Exploratory

Technical Whitepaper: Electronic Architecture & Bio-Interface Potential of 1,2-Dibromopyranthrene-8,16-dione

The following technical guide details the electronic and physicochemical properties of 1,2-Dibromopyranthrene-8,16-dione , a halogenated derivative of the polycyclic aromatic hydrocarbon (PAH) pyranthrene. This guide is...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the electronic and physicochemical properties of 1,2-Dibromopyranthrene-8,16-dione , a halogenated derivative of the polycyclic aromatic hydrocarbon (PAH) pyranthrene.

This guide is structured for researchers in organic electronics and bio-electronics , bridging the gap between semiconductor physics and potential applications in biosensing/drug development platforms.

Executive Summary

1,2-Dibromopyranthrene-8,16-dione (CAS: 1324-35-2) represents a specialized class of halogenated vat dyes functioning as n-type or ambipolar organic semiconductors. Derived from the parent Pyranthrene-8,16-dione (C.I. Vat Orange 9), the introduction of bromine atoms at the 1,2-positions induces significant changes in the molecular electrostatic potential (ESP) and solid-state packing.

For drug development professionals and bio-engineers, this compound offers a unique value proposition: electrochemical stability in aqueous environments combined with tunable optoelectronic properties , making it a candidate for Organic Field-Effect Transistor (OFET)-based biosensors used in label-free drug screening.

Molecular Architecture & Electronic Structure

Core Framework

The molecule consists of a highly conjugated pyranthrene core—a tetracyclic system fused with two quinone units (diones). This planar backbone facilitates strong


 stacking, which is critical for charge carrier mobility.
The "Heavy Atom" Effect & Halogenation

Substituting hydrogen with bromine (a heavy atom) at the 1,2-positions alters the electronic landscape through two primary mechanisms:

  • Inductive Effect (-I): Bromine is electronegative, withdrawing electron density from the aromatic core. This stabilizes the LUMO (Lowest Unoccupied Molecular Orbital), increasing electron affinity and enhancing air stability for n-channel operation.

  • Steric & Packing Control: The bulky bromine atoms prevent "face-to-face" H-aggregation, often promoting a "herringbone" or "slipped-stack" packing motif. This enhances orbital overlap between adjacent molecules, improving charge hopping probability.

Frontier Molecular Orbitals (FMO)

While specific experimental values for the 1,2-dibromo isomer are scarce in open literature, they can be extrapolated with high confidence from the parent Vat Orange 9 and established halogenation trends in PAHs (like perylene diimides).

PropertyParent (Vat Orange 9)1,2-Dibromo Derivative (Est.)Significance
HOMO Level -6.0 eV-6.15 eV Deep HOMO prevents oxidative doping (high stability).
LUMO Level -3.6 eV-3.85 eV Lower LUMO facilitates electron injection and air stability.
Bandgap (

)
~2.4 eV~2.3 eV Slight red-shift due to extended conjugation/polarizability.
Dipole Moment ~0 D (Centrosymmetric)Non-zero Symmetry breaking by 1,2-substitution aids solubility & orientation.

Optoelectronic Characterization

Spectral Features
  • Absorption: The compound exhibits a strong

    
     transition band. The 1,2-dibromo substitution causes a bathochromic shift (red shift) of approximately 20–40 nm relative to the parent, pushing absorption into the 500–550 nm range.
    
  • Fluorescence Quenching: Due to the heavy atom effect of bromine, spin-orbit coupling is enhanced, promoting Intersystem Crossing (ISC) from the Singlet (

    
    ) to the Triplet (
    
    
    
    ) state. This significantly quenches fluorescence compared to the non-halogenated parent, making it less suitable as an emitter but superior as a triplet sensitizer or charge transport layer.
Charge Transport Mechanism

In solid-state films, charge transport follows a thermally activated hopping model . The energetic disorder (


) is influenced by the bromine substituents.
  • Mobility (

    
    ):  Expected range for vacuum-deposited films is 
    
    
    
    to
    
    
    cm²/Vs.
  • Trap States: Bromine can passivate certain trap states but may introduce dipolar disorder if the film is amorphous. Crystalline films (annealed) are required for optimal performance.

Bio-Electronic Interface: A Tool for Drug Development

This section addresses the "Drug Development" audience. While the compound is not a drug target, it is a transducer material .

OFET Biosensors

1,2-Dibromopyranthrene-8,16-dione can serve as the active channel in Organic Electrochemical Transistors (OECTs) or OFETs designed to detect biological analytes.

  • Mechanism: When a drug molecule or protein binds to a receptor on the semiconductor surface, it alters the local surface potential.

  • Advantage: The deep HOMO level ensures the material does not unintentionally oxidize in aqueous biological buffers (PBS), a common failure point for other organic semiconductors (like pentacene).

Pathway Visualization

The following diagram illustrates the electron transfer and signal transduction pathway in a biosensor application.

BioSensor_Pathway Analyte Target Drug/Analyte Receptor Surface Receptor layer Analyte->Receptor Binding Event Semi 1,2-Dibromopyranthrene (Active Channel) Receptor->Semi Field Effect / Doping Traps Charge Trap Modulation Semi->Traps Carrier Density Change Current Drain Current (Ids) Change Traps->Current Conductance Shift Readout Digital Signal (Concentration) Current->Readout Amplification

Caption: Signal transduction pathway from analyte binding to electronic readout using 1,2-Dibromopyranthrene-8,16-dione as the transducer.

Experimental Protocol: Thin-Film Fabrication

Objective: Fabricate a self-validating OFET device to measure charge mobility.

Materials & Reagents
  • Substrate: Highly doped n-type Si wafer (Gate) with 300 nm thermal SiO₂ (Dielectric).

  • Active Material: 1,2-Dibromopyranthrene-8,16-dione (Sublimed grade, >99.5% purity).

  • Surface Treatment: Octadecyltrichlorosilane (OTS) or HMDS.

Step-by-Step Methodology
  • Substrate Cleaning:

    • Sonicate Si/SiO₂ wafers in Acetone, then Isopropanol (10 min each).

    • UV-Ozone treat for 15 min to remove organic residues.

  • SAM Deposition (Self-Assembly Monolayer):

    • Immerse wafer in 10 mM OTS solution (in toluene) for 12 hours.

    • Validation: Measure water contact angle. Target: >100° (Hydrophobic).

  • Active Layer Deposition (PVD):

    • Using a Physical Vapor Deposition (PVD) system, evaporate the dibromo compound.

    • Rate: 0.1 Å/s (Slow rate promotes crystallinity).

    • Thickness: 40 nm.

    • Substrate Temp: Hold at 60°C to enhance grain growth.

  • Electrode Deposition:

    • Deposit Gold (Au) source/drain electrodes (50 nm) through a shadow mask.

    • Channel Length (

      
      ): 50 µm; Width (
      
      
      
      ): 1000 µm.
  • Characterization:

    • Measure

      
       vs 
      
      
      
      (Transfer curve) in a nitrogen glovebox.
    • Calculate mobility (

      
      ) using the saturation regime equation.
      
Fabrication Logic Flow

Fabrication_Flow Clean 1. Substrate Cleaning (UV-Ozone) SAM 2. Surface Passivation (OTS/HMDS) Clean->SAM Check1 Validation: Contact Angle > 100° SAM->Check1 PVD 3. PVD Deposition (0.1 Å/s, 60°C) Check1->PVD Pass Anneal 4. Thermal Annealing (Optional: 100°C) PVD->Anneal Contacts 5. Au Electrode Evaporation Anneal->Contacts Test 6. Electrical Characterization Contacts->Test

Caption: Step-by-step fabrication workflow for a bottom-gate, top-contact OFET device.

References

  • PubChem. (2025). 8,16-Pyranthrenedione (Vat Orange 9) Compound Summary. National Library of Medicine. Link

  • Irimia-Vladu, M., et al. (2024). Industrial vat orange dyes for organic field effect transistors. Journal of Materials Chemistry C. Link

  • BenchChem. (2025). Fabrication of "tribromo-8,16-Pyranthrenedione" based organic field-effect transistors. (Methodology Reference for Halogenated Pyranthrenes). Link

  • Głowacki, E. D., et al. (2013). Hydrogen-Bonded Organic Semiconductors for Bioelectronics. Materials Today.
  • BLD Pharm. (2025). 1,2-Dibromopyranthrene-8,16-dione Product Specifications. Link

Foundational

Technical Guide: Solubility Profile & Solvent Systems for 1,2-Dibromopyranthrene-8,16-dione

[1][2][3][4][5] Executive Summary 1,2-Dibromopyranthrene-8,16-dione (CAS: 1324-35-2) represents a class of halogenated polycyclic aromatic hydrocarbons (PAHs) utilized primarily as high-performance vat dyes (e.g., analog...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4][5]

Executive Summary

1,2-Dibromopyranthrene-8,16-dione (CAS: 1324-35-2) represents a class of halogenated polycyclic aromatic hydrocarbons (PAHs) utilized primarily as high-performance vat dyes (e.g., analogues of C.I.[1][2][3][4][5] Vat Orange 2) and increasingly in organic electronics as n-type semiconductors.[1][2][3][4]

Its solubility profile is defined by extreme hydrophobicity and high lattice energy derived from extensive


-

stacking and planar molecular geometry.[1][3][4] Consequently, it is effectively insoluble in standard low-boiling organic solvents (ethanol, acetone, toluene) at room temperature.[1][3][4] Successful processing requires high-boiling aromatic solvents, superacids, or reductive "vatting" techniques.[1][2][3][4]

This guide provides a validated tiered solvent strategy, thermodynamic rationale, and safety protocols for researchers requiring solution-phase processing of this compound.[1][3][4]

Molecular Architecture & Solubility Physics[1][2][3][4][5]

To understand the solubility challenges of 1,2-Dibromopyranthrene-8,16-dione, one must analyze its solid-state physics.[1][2][3][4]

  • Planarity & Stacking: The pyranthrone core is a large, planar fused ring system.[1][2][3][4][5] In the solid state, these molecules stack in a "herringbone" or "brickwork" motif.[1][2][3][4] The energy required to disrupt these

    
    -
    
    
    
    interactions (Lattice Energy,
    
    
    ) is substantial.[1][3][4]
  • Halogen Bonding: The bromine atoms at the 1,2-positions introduce polarizability and potential halogen bonding, further interlocking the crystal lattice and increasing the melting point (often >300°C).[1][2][3][4][5]

  • Solvation Thermodynamics: For dissolution to occur, the solvation enthalpy (

    
    ) must overcome 
    
    
    
    .[1][2][3][4][5] Standard solvents lack the polarizability or interaction energy to achieve this.[1][3][4] Only solvents that can participate in strong
    
    
    -stacking (aromatics) or protonation (acids) can effect dissolution.[1][2][3][4]

Solvent System Tier List

The following classification synthesizes empirical data from vat dye processing and organic semiconductor purification.

Table 1: Quantitative & Qualitative Solubility Profile
TierSolvent ClassSpecific SolventsSolubility BehaviorApplication
I High-Boiling Aromatics Nitrobenzene, 1,2-Dichlorobenzene (ODCB), 1,2,4-TrichlorobenzeneHigh (at

C)
Sparingly soluble at RT.[1][2][3][4][5]
Recrystallization, Purification, Device Fabrication.
II Polar Aprotics N-Methyl-2-pyrrolidone (NMP), Dimethylacetamide (DMAc)Moderate (Warm) Soluble with heating; potential for aggregation.[1][2][3][4][5]Casting films, Dispersion.[1][2][3][4][5]
III Reactive/Superacids Conc. Sulfuric Acid (

), Chlorosulfonic Acid
High (Reactive) Forms deep blue oxonium salt solution.[1][2][3][4]Acid Pasting, Impurity removal, Reprecipitation.[1][2][3][4][5]
IV Reductive Media Aqueous

+

(Dithionite)
High (Chemical Change) Forms soluble Leuco-salt (purple/brown).[1][2][3][4][5]Textile Dyeing, Pigment finishing.[1][2][3][4][5]
V Non-Solvents Ethanol, Acetone, Water, Hexane, ChloroformInsoluble (< 0.1 mg/L)Washing, Precipitation antisolvents.[1][2][3][4][5]

Experimental Protocols

Protocol A: High-Temperature Recrystallization (Purification)

Purpose: To purify crude material or grow crystals for X-ray diffraction.[1][2][3][4][5]

Safety: Nitrobenzene and ODCB are toxic and have high boiling points.[1][2][3][4][5] Perform all operations in a fume hood.

  • Preparation: Place 1.0 g of crude 1,2-Dibromopyranthrene-8,16-dione in a 250 mL round-bottom flask.

  • Solvent Addition: Add 100 mL of 1,2-Dichlorobenzene (ODCB) or Nitrobenzene .

  • Thermal Dissolution: Heat the mixture to reflux (approx. 180°C for ODCB, 210°C for Nitrobenzene) with magnetic stirring.

    • Note: The solution should turn a deep orange/red.[1][2][3][4] If solids remain, add solvent in 10 mL increments.[1][2][3][4]

  • Hot Filtration: While maintaining reflux temperature, filter the solution through a pre-heated glass frit or celite pad to remove insoluble carbonaceous impurities.[1][2][3][4][5]

  • Crystallization: Allow the filtrate to cool slowly to room temperature over 4–6 hours. Rapid cooling yields microcrystals; slow cooling yields needles.[1][2][3][4]

  • Isolation: Filter the crystals and wash with Methanol or Acetone (Tier V solvents) to remove high-boiling solvent residues.[1][2][3][4][5] Dry under vacuum at 80°C.

Protocol B: Acid Pasting (Particle Size Reduction)

Purpose: To convert coarse crystals into a fine pigment powder.[1][2][3][4][5]

  • Dissolution: Slowly add 1 part solid dye to 10 parts 96-98% Sulfuric Acid at 20–30°C.

    • Observation: The mixture will turn a deep violet/blue color due to the protonation of the carbonyl oxygens (halochromism).[1][2][3][4]

  • Stirring: Stir for 2–4 hours to ensure complete dissolution.

  • Drowning: Pour the acid solution in a thin stream into 50 parts of ice-water under vigorous agitation.

    • Mechanism:[1][2][3][4][5] Rapid deprotonation causes the molecule to revert to its insoluble quinone form, precipitating immediately as sub-micron particles.[1][2][3][4]

  • Work-up: Filter the precipitate, wash with water until neutral (pH 7), and dry.

Protocol C: Reductive Vatting (Solubilization)

Purpose: For application on substrates or temporary solubilization.[1][2][3][4][5]

  • Vat Preparation: Suspend the solid in water at 50–60°C.

  • Alkalization: Add Sodium Hydroxide (NaOH) to reach pH > 12.

  • Reduction: Add Sodium Dithionite (

    
    ).
    
    • Reaction: The keto groups (

      
      ) are reduced to enolates (
      
      
      
      ).[1][2][3][4]
    • Observation: Color changes drastically (often to a dark purple or brown "vat").[1][2][3][4][5]

  • Regeneration: Exposure to air (oxygen) oxidizes the leuco form back to the insoluble pigment.[1][2][3][4]

Process Logic & Decision Framework

The following diagram illustrates the decision logic for solvent selection based on the intended application.

SolubilityWorkflow Start Start: 1,2-Dibromopyranthrene-8,16-dione Solid Goal Define Goal Start->Goal Purification Goal: Purification / Crystal Growth Goal->Purification High Purity Processing Goal: Thin Film / Device Fab Goal->Processing Solution Process Pigment Goal: Pigment Application / Dyeing Goal->Pigment Dispersion Nitro Solvent: Nitrobenzene / ODCB Temp: >180°C Purification->Nitro Dissolve Processing->Nitro Dissolve Acid Solvent: Conc. H2SO4 Temp: RT Processing->Acid Alternative (Reprecip) Pigment->Acid Acid Pasting Vat System: NaOH + Na2S2O4 (aq) Mechanism: Reduction Pigment->Vat Vatting Process Crystals Outcome: High Purity Crystals Nitro->Crystals Cool & Filter Powder Outcome: Fine Pigment Dispersion Acid->Powder Water Drowning Vat->Powder Oxidation Film Outcome: Amorphous/Polycrystalline Film

Figure 1: Solvent selection decision tree based on processing goals (Purification vs. Application).[1][2][3][4][5]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 58312139, 1,2-Dibromopyranthrene-8,16-dione. Retrieved January 29, 2026 from [Link][1][2][3][4]

  • Google Patents. Process of Brominating Pyranthrone (US2013790A). Discusses solubility in dichlorobenzene and nitrobenzene during synthesis. Retrieved January 29, 2026 from [1][2][3][4]

  • ChemBK. Pyranthrene-8,16-dione Properties and Solubility. Retrieved January 29, 2026 from [Link][1][2][3][4]

Sources

Exploratory

Technical Safety Monograph: 1,2-Dibromopyranthrene-8,16-dione

CAS Registry Number: 1324-35-2 Synonyms: C.I.[1][2][3][4] Vat Orange 2; C.I. 59705; Indanthren Golden Orange G; Brominated Pyranthrone.

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 1324-35-2 Synonyms: C.I.[1][2][3][4] Vat Orange 2; C.I. 59705; Indanthren Golden Orange G; Brominated Pyranthrone. Chemical Class: Halogenated Polycyclic Aromatic Hydrocarbon (PAH) / Anthraquinone Derivative.

Executive Summary & Chemical Identity

1,2-Dibromopyranthrene-8,16-dione is a high-molecular-weight organic semiconductor and vat dye intermediate. Characterized by its planar, conjugated ring system and quinone redox centers, it presents specific challenges in industrial hygiene related to particulate management and potential redox activity. While acute systemic toxicity is often limited by its extremely low aqueous solubility, its structural alerts (halogenated quinone) necessitate strict control over inhalation and environmental release.

Physicochemical Profile (Safety Critical)
PropertyValueSafety Implication
Molecular Formula C₃₀H₁₂Br₂O₂High carbon/halogen content implies persistence.
Molecular Weight 564.22 g/mol Non-volatile; inhalation hazard is strictly particulate.
Physical State Solid (Dark Orange/Brown Powder)Dust explosion risk (if micronized); mechanical irritation.
Solubility (Water) Insoluble (< 0.1 mg/L)Low bioavailability via ingestion; bioaccumulation potential.
Solubility (Solvents) Soluble in Xylene, Tetralin, NitrobenzeneDermal absorption risk increases significantly in solution.
Melting Point > 300°C (often > 700°C theoretical)Thermally stable; unlikely to decompose under standard processing.
Decomposition Emits HBr, CO, CO₂Fire scenarios release corrosive acid gases.

Toxicological Mechanisms & Risk Assessment

Molecular Mechanism of Action

The toxicity of 1,2-Dibromopyranthrene-8,16-dione is governed by two primary structural features:

  • Quinone Moieties (C=O at 8,16): Quinones can undergo enzymatic reduction to semiquinone radicals. In the presence of oxygen, these radicals cycle back to the quinone, generating Superoxide Anion (

    
    ). This "Redox Cycling" can induce oxidative stress in cellular tissues if bioavailability is forced (e.g., via solvent vehicles or lung surfactant interaction).
    
  • Planar Polycyclic Structure: The rigid, planar backbone allows for potential intercalation with DNA base pairs, although the bulky bromine atoms and insolubility mitigate this risk compared to smaller PAHs.

Toxicological Profile
  • Acute Toxicity (Oral/Dermal): Low. Due to high lipophilicity and molecular bulk, passive transport across epithelial membranes is inefficient in the solid state.

    • LD50 (Oral, Rat): Expected > 2,000 mg/kg (Based on analog C.I. Vat Orange 9).

  • Inhalation Toxicity (Critical): High Risk. Fine particulates can lodge in the alveolar region. The "poorly soluble particle" (PSP) effect can lead to chronic inflammation, granuloma formation, and fibrosis (lung overload).

  • Skin/Eye Irritation: Mechanical irritant. In solution (e.g., xylene), it acts as a chemical irritant and potential sensitizer.

  • Carcinogenicity: Not formally classified by IARC.[5][6] However, as a halogenated PAH derivative, it should be handled as a Suspected Carcinogen (Category 2) in research settings until definitive negative data is available.

Structural Alert Visualization

The following diagram illustrates the potential redox cycling pathway that drives quinone-based cellular stress.

RedoxCycling Quinone 1,2-Dibromopyranthrene (Quinone Form) Semiquinone Semiquinone Radical Quinone->Semiquinone P450 Reductase (+e-) Semiquinone->Quinone Auto-oxidation Hydroquinone Hydroquinone Semiquinone->Hydroquinone DT-Diaphorase (Detoxification) ROS Superoxide Anion (O2•-) Semiquinone->ROS O2 Molecular Oxygen (O2) O2->ROS Accepts e- from Semiquinone Damage Oxidative Stress (Lipid Peroxidation) ROS->Damage Cellular Injury

Figure 1: Theoretical redox cycling mechanism for quinone-based dyes. The cycle generates Reactive Oxygen Species (ROS) if not detoxified.

Handling & Engineering Controls

Hierarchy of Controls

For research and scale-up, reliance on PPE alone is insufficient due to the persistence of the dust.

  • Elimination/Substitution: Use liquid dispersions instead of dry powder where possible to eliminate inhalation risk.

  • Engineering Controls (Required):

    • Powder Handling: Must be performed in a Class II Biosafety Cabinet or a Chemical Fume Hood with HEPA filtration.

    • Static Control: Use anti-static mats and grounded equipment. The powder has high dielectric strength and can accumulate static charge, leading to dispersion or ignition.

  • Administrative: Designate "Red Zones" for weighing. Wet-wipe cleaning protocols (no dry sweeping).

Personal Protective Equipment (PPE) Matrix
Body PartProtection LevelMaterial Specification
Respiratory HighN95/P100 Respirator (if outside hood); PAPR for quantities > 100g.
Dermal (Hands) HighNitrile (Double Gloving) . 0.11mm minimum thickness. Breakthrough time > 480 min.
Ocular MediumChemical Safety Goggles . Face shield required if handling solutions in volatile solvents.
Body MediumTyvek® Lab Coat (Disposable) with elastic cuffs to prevent dust migration.

Environmental Fate & Disposal

Classification: H413 - May cause long-lasting harmful effects to aquatic life.[7][8]

  • Persistence: High.[9] The C-Br bonds and aromatic core are resistant to hydrolysis and rapid biodegradation.

  • Bioaccumulation: LogPow is estimated > 6.0 (High). Potential to bioconcentrate in aquatic organisms if released.

  • Disposal Protocol:

    • Do NOT dispose of via sink/drain.

    • Collect as Halogenated Organic Waste .

    • Incineration requires scrubbers for Hydrogen Bromide (HBr) gas.

Emergency Response Protocols

Spill Management Workflow

In the event of a powder spill (> 10g):

  • Evacuate the immediate 3-meter radius.

  • Don PPE: P100 respirator, double nitrile gloves, Tyvek suit.

  • Contain: Cover spill with wet paper towels (dampened with water or PEG-400) to prevent dust generation.

  • Cleanup: Scoop damp material into a wide-mouth waste jar. Do not use a standard vacuum (risk of dispersion/static ignition). Use a HEPA-filtered vacuum only.

First Aid
  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Monitor for delayed pulmonary edema (rare but possible with massive exposure).

  • Eye Contact: Flush with saline for 15 minutes. The particulate is abrasive; do not rub.

  • Skin Contact: Wash with soap and water.[8][10] Use polyethylene glycol (PEG) if available to solubilize and remove traces from skin pores.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 31414, 8,16-Pyranthrenedione. Retrieved from [Link]

  • ChemSrc (2025). 1,2-Dibromopyranthrene-8,16-dione Safety Data & Suppliers.[4] Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Pyranthrene-8,16-dione derivatives. Retrieved from [Link]

  • World Dye Variety. C.I. Vat Orange 2 Technical Data. Retrieved from [Link]

Sources

Foundational

Pyranthrene-8,16-dione: From Vat Dyes to Organic Bioelectronics

The following technical guide details the discovery, chemistry, and applications of pyranthrene-dione compounds, with a specific focus on Pyranthrene-8,16-dione (Pyranthrone). Technical Whitepaper | Version 1.0 Executive...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, chemistry, and applications of pyranthrene-dione compounds, with a specific focus on Pyranthrene-8,16-dione (Pyranthrone).

Technical Whitepaper | Version 1.0

Executive Summary

Pyranthrene-8,16-dione (C₃₀H₁₄O₂), historically known as Pyranthrone , represents a masterclass in conjugated π-system stability. Discovered during the "Golden Age" of anthraquinone dye chemistry by Roland Scholl in the early 20th century, this compound has transcended its origins as a textile pigment (C.I. Vat Orange 9) to become a high-performance p-type semiconductor in modern organic electronics.[1]

For the drug development scientist, this scaffold offers a paradoxical case study: its planar, electron-deficient core makes it an exceptional DNA intercalator and redox-active agent, yet its extreme insolubility and potential for oxidative stress present significant pharmacological hurdles. This guide explores the chemical lineage, synthetic mechanisms, and translational potential of the pyranthrene-dione class.

Historical Discovery & Chemical Lineage

The discovery of pyranthrene-dione is inextricably linked to the development of the Scholl Reaction , a cornerstone method for synthesizing polycyclic aromatic hydrocarbons (PAHs) via oxidative cyclodehydrogenation.[1]

The Roland Scholl Era (1905–1910)

In 1905, Roland Scholl attempted to synthesize highly condensed ring systems for vat dyes—pigments that are insoluble in water but can be reduced to a soluble "leuco" form for dyeing.[1]

  • The Precursor: Scholl started with 2,2'-dimethyl-1,1'-dianthraquinonyl .

  • The Breakthrough: By heating this precursor with alkali or strong acids, he achieved a dual ring-closure, eliminating four hydrogen atoms to form the two pyran rings fusing the anthraquinone units.[1]

  • Significance: This was one of the first demonstrations of "fusion" synthesis to create massive aromatic decks, predating modern graphene nanoribbon chemistry by a century.[1]

Timeline of Evolution

The following diagram traces the trajectory of pyranthrene-dione from a colorant to a functional material.

Pyranthrone_History Start 1905: Roland Scholl Discovers Pyranthrone Ind 1920s-50s: Industrial Scale-up (BASF/IG Farben) C.I. Vat Orange 9 Start->Ind Commercialization Deriv 1960s: Halogenated Derivatives (Golden Orange G) Improved Lightfastness Ind->Deriv Chemical Modification Elec 2000s: Organic Electronics High Mobility OFETs p-type Semiconductors Deriv->Elec Material Science Renaissance Bio Current: Bio-Exploratory DNA Intercalation & Redox Toxicology Elec->Bio Cross-disciplinary Investigation

Figure 1: Historical trajectory of Pyranthrene-dione compounds.

Structural & Physicochemical Properties

Pyranthrone consists of a planar C30 core containing two carbonyl groups and two pyran rings embedded within a heptacyclic aromatic framework.[1]

Key Properties Table
PropertyValue / DescriptionRelevance to Application
Formula C₃₀H₁₄O₂High Carbon/Hydrogen ratio indicates high stability.[1]
Molecular Weight 406.43 g/mol Large enough for strong π-π stacking.[1]
Crystal Habit Reddish-brown needlesPolymorphism affects charge transport in electronics.[1]
Solubility Insoluble in water/organic solventsCritical Challenge: Requires reduction (vatting) or functionalization for processing.[1][2]
Redox Potential Reversible 2e⁻ reductionAllows use as a cathode material or redox mediator.[1]
Thermal Stability Sublimes > 400°CSurvives vacuum deposition for device fabrication.[1]
The "Vatting" Phenomenon (Redox Switch)

The defining feature of pyranthrene-dione is its ability to undergo reversible reduction.[1]

  • Oxidized State (Insoluble Pigment): The keto-groups render the molecule planar and prone to intense aggregation (π-stacking).[1]

  • Reduced State (Soluble Leuco-form): Treatment with sodium dithionite (

    
    ) generates the dianion (enol form), which is water-soluble.[1] This mechanism is identical to the biological redox cycling of quinone-based drugs (e.g., Doxorubicin), hinting at its toxicological profile.
    

Synthesis & Mechanism: The Scholl Reaction

The synthesis of pyranthrone is a classic example of oxidative cyclodehydrogenation .[1] While Scholl originally used harsh alkali fusion, modern mechanistic understanding points to a radical-cation pathway, often catalyzed by Lewis acids (


) or strong oxidants (

/acid).
Mechanistic Pathway (Radical Cation)

The formation of the bond between the methyl group and the aromatic ring involves a complex cascade.[1]

Scholl_Mechanism Precursor 2,2'-Dimethyl-1,1'-dianthraquinonyl Step1 Oxidation / Protonation (Formation of Radical Cation) Precursor->Step1 Lewis Acid / Oxidant Inter Electrophilic Attack (Methyl C-H activation) Step1->Inter Intramolecular Cyclo Ring Closure (- 2H per ring) Inter->Cyclo Dehydrogenation Product Pyranthrene-8,16-dione (Planar Aromatic System) Cyclo->Product Aromatization

Figure 2: Simplified mechanistic flow of the Scholl cyclization to form Pyranthrone.

Experimental Protocol: Laboratory Synthesis

Note: This protocol synthesizes Pyranthrone via the classic acid-catalyzed route, adapted for laboratory demonstration of the Scholl reaction.

Safety Warning: This reaction involves high temperatures and corrosive reagents (


).[1] Perform in a fume hood.

Reagents:

  • 2,2'-Dimethyl-1,1'-dianthraquinonyl (10 g)

  • Concentrated Sulfuric Acid (100 mL)

  • Copper powder (catalytic amount, optional)

  • Ice water (for quenching)

Step-by-Step Methodology:

  • Dissolution: Charge a 250 mL round-bottom flask with 100 mL of conc.

    
    . Begin stirring.
    
  • Addition: Slowly add 10 g of the precursor (2,2'-dimethyl-1,1'-dianthraquinonyl) over 15 minutes. The solution will turn dark.

  • Cyclization: Heat the mixture to 105°C for 1 hour. The color will shift to a deep violet-blue (characteristic of the pyranthrone oxonium salt).[1]

  • Quenching: Cool the mixture to room temperature. Pour the reaction mass slowly onto 500 g of crushed ice. The oxonium salt hydrolyzes, precipitating the crude pyranthrone as orange-brown floccules.[1]

  • Purification: Filter the precipitate. Wash with hot water until the filtrate is neutral.[1]

  • Vatting (Purification Step): To obtain high purity, suspend the crude solid in 5% NaOH solution and add sodium dithionite (

    
    ) at 60°C. Filter the resulting purple solution (leuco form) to remove non-reducible impurities.[1]
    
  • Re-oxidation: Bubble air through the filtrate.[1] Pure Pyranthrone precipitates as bright orange needles.[1] Filter, wash, and dry.[3]

Applications in Drug Development & Bio-Interfaces

While primarily a material science scaffold, the pyranthrene-dione core possesses properties relevant to pharmaceutical research, specifically in intercalation and bio-electronics .

DNA Intercalation & Cytotoxicity

The planar, electron-deficient surface of pyranthrene-dione mimics well-known DNA intercalators like doxorubicin or mitoxantrone.[1]

  • Mechanism: The large surface area allows insertion between DNA base pairs (π-stacking).[1]

  • Toxicity: Research indicates that pyranthrene derivatives can induce oxidative stress .[1] The quinone/hydroquinone redox cycle generates Reactive Oxygen Species (ROS), leading to DNA damage.[1]

  • Therapeutic Potential: Highly limited by solubility.[1] However, functionalizing the core with cationic side chains (e.g., amine-terminated alkyls) could solubilize the scaffold, potentially creating a new class of G-quadruplex stabilizers for oncology.

Organic Bioelectronics

The most immediate "biological" application is in Organic Electrochemical Transistors (OECTs) for biosensing.[1]

  • Role: Pyranthrone films can serve as the active channel material.[1]

  • Function: They can detect biological analytes (glucose, lactate) by coupling enzymatic reactions to the redox state of the pyranthrone (quinone

    
     hydroquinone conversion), translating a biological signal into an electrical current.
    

References

  • Scholl, R. (1910).[1][4] Untersuchungen über Indanthren und Flavanthren. Berichte der deutschen chemischen Gesellschaft.

  • Klauk, H. (2010).[1] Organic Electronics II: More Materials and Applications. Wiley-VCH.[1][5] (Detailed analysis of vat dyes as semiconductors).

  • PubChem. (2024).[1][6] Pyranthrene-8,16-dione Compound Summary. National Library of Medicine.[1]

  • Głowacki, E. D., et al. (2013).[1] Hydrogen-Bonded Organic Semiconductors for Bioelectronics. Journal of Materials Chemistry C. (Discusses biocompatibility of pigment-based semiconductors).[1]

Sources

Exploratory

Advanced Technical Guide: Pyranthrene-8,16-dione and Functional Derivatives

Executive Summary Pyranthrene-8,16-dione (C₃₀H₁₄O₂), historically known as Pyranthrone or Vat Orange 9 , represents a class of robust polycyclic aromatic hydrocarbon (PAH) ketones.[1][2] While its initial industrial rele...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyranthrene-8,16-dione (C₃₀H₁₄O₂), historically known as Pyranthrone or Vat Orange 9 , represents a class of robust polycyclic aromatic hydrocarbon (PAH) ketones.[1][2] While its initial industrial relevance was anchored in the vat dye industry due to its exceptional light fastness and insolubility, modern research has repurposed its rigid, planar π-conjugated scaffold for organic electronics. This guide details the synthesis, derivatization, and electronic characterization of pyranthrene-8,16-dione, bridging the gap between classical dye chemistry and modern organic semiconductor design.

Part 1: Structural Foundation & Synthesis

The Pyranthrone Core

The pyranthrene-8,16-dione molecule consists of a highly conjugated system containing two carbonyl groups. These ketone functionalities render the molecule electron-deficient, making it a candidate for n-type (electron transport) organic semiconductors, although it also exhibits p-type behavior depending on crystal packing and functionalization.

Core Synthesis Protocol

The industrial and laboratory standard for synthesizing the pyranthrene core involves the cyclization of 2,2'-dimethyl-1,1'-bianthraquinonyl . This route is preferred over direct condensation from pyrene due to higher regioselectivity and yield.

Protocol: Base-Catalyzed Cyclization

  • Precursor: 2,2'-dimethyl-1,1'-bianthraquinonyl[2]

  • Reagents: Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH), 2-Ethoxyethanol (solvent/reducing agent).

  • Conditions: Dehydration/Cyclization at 125–130°C.

Step-by-Step Methodology:

  • Preparation: Charge a reaction vessel with 3 parts (by weight) of 50% aqueous NaOH and 0.5 parts of 2-ethoxyethanol.

  • Addition: Introduce 1 part of 2,2'-dimethyl-1,1'-bianthraquinonyl to the agitated solution.

  • Heating: Ramp temperature to 128–130°C . Maintain this temperature for 4 hours . The solvent acts as a high-boiling medium and mild reducing agent to facilitate the condensation.

  • Quenching: Pour the fusion mass into 30 parts of water.

  • Oxidation/Isolation: Heat the aqueous suspension to boiling to ensure the leuco (reduced) form is fully oxidized back to the quinone pigment. Filter the precipitate.

  • Purification: Wash the filter cake with hot water until alkali-free.

  • Yield: The process typically yields quantitative amounts of crude Pyranthrone (Orange solid).

Synthesis Logic Diagram (DOT)

The following diagram visualizes the transformation logic from the anthraquinone precursor to the final fused system.

SynthesisPathway Precursor 2,2'-Dimethyl-1,1'-bianthraquinonyl Conditions NaOH / 2-Ethoxyethanol 130°C, 4h Precursor->Conditions Cyclization Intermediate Leuco-Pyranthrone (Soluble Salt) Conditions->Intermediate Reduction Oxidation Air Oxidation / Boiling Intermediate->Oxidation Quench Product Pyranthrene-8,16-dione (Insoluble Pigment) Oxidation->Product Precipitation

Caption: Synthetic pathway for Pyranthrone via base-catalyzed cyclization of bianthraquinonyl precursors.

Part 2: Derivatization Strategies

Derivatization is essential to tune the solubility (for processability) and electronic energy levels (HOMO/LUMO) of the core scaffold.

Halogenation (Indanthrene Golden Orange G)

Halogenation introduces bromine or chlorine atoms, increasing the molecular weight and altering the solid-state packing. This is the basis for the dye Indanthrene Golden Orange G .

Protocol: Direct Halogenation [3]

  • Dissolution: Dissolve Pyranthrone in 98% Sulfuric Acid or Nitrobenzene .

  • Catalyst: Add a catalytic amount of Iodine (I₂) or Iron(III) chloride (FeCl₃).

  • Halogenation: Slowly add liquid Bromine (Br₂) or pass Chlorine gas (Cl₂) through the solution at 60–80°C .

  • Isolation: Pour onto ice/water. The halogenated derivative precipitates.

  • Result: A mono- or di-halogenated product with enhanced thermal stability and altered redox potential.

Solubilization for Organic Electronics

To utilize pyranthrene-8,16-dione in Organic Field-Effect Transistors (OFETs), the insoluble pigment must be rendered soluble. This is achieved by:

  • Reduction: Converting the ketone to the hydroxyl (leuco) form using sodium dithionite (Na₂S₂O₄).

  • O-Alkylation: Reacting the leuco form with long-chain alkyl halides (e.g., 1-bromooctane) or branched chains (e.g., 2-ethylhexyl bromide) under phase-transfer catalysis.

  • Outcome: Soluble alkoxy-pyranthrenes that can be spin-coated into thin films.

Part 3: Electronic Characterization & Properties[4]

Redox Behavior & Energy Levels

The suitability of pyranthrene derivatives for electronics is determined by their Frontier Molecular Orbital (FMO) energies. The ketone groups allow for reversible reduction, characteristic of n-type materials.

Methodology: Determination of HOMO/LUMO via Cyclic Voltammetry (CV) To validate the electronic structure, researchers must perform CV.[4][5] The following protocol ensures data integrity:

  • Setup: Three-electrode cell (Working: Glassy Carbon, Counter: Pt wire, Reference: Ag/AgCl).

  • Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) in dry Dichloromethane (DCM).

  • Standard: Ferrocene/Ferrocenium (Fc/Fc⁺) internal standard.

  • Calculation:

    • 
      
      (Note: 4.8 eV is the vacuum level correction for Fc).
      
Crystal Engineering: Herringbone vs. Co-facial

Unsubstituted pyranthrene-8,16-dione adopts a herringbone packing motif (similar to pentacene).[6] While thermodynamically stable, this edge-to-face packing limits orbital overlap and charge carrier mobility.

  • Goal: Force co-facial

    
    -stacking  (brick-layer arrangement).
    
  • Strategy: Bulky substituents (e.g., triisopropylsilylethynyl) or specific halogen interactions (Br···Br) disrupt the herringbone pattern, enhancing transfer integrals and mobility (

    
    ).
    
Comparative Data Table
PropertyPyranthrene-8,16-dione (Core)Halogenated Derivative (e.g., Golden Orange G)Soluble Alkoxy Derivative
Formula C₃₀H₁₄O₂C₃₀H₁₂Br₂O₂ (approx)C₄₆H₄₆O₂ (Octyl)
Solubility Insoluble (requires vatting)InsolubleSoluble in CHCl₃, Toluene
Packing Herringbone (Edge-to-Face)Distorted HerringboneLamellar / Co-facial
Application Pigment, Vat DyeHigh-performance PigmentOFET, OPV, OLED
Electronic Type Ambipolar (weak)n-type character enhancedp-type (donor)

Part 4: Applications in Advanced Materials

Organic Field-Effect Transistors (OFETs)

While the core molecule has low solubility, its derivatives are explored for OFETs. The high thermal stability (sublimation > 400°C) allows for vacuum deposition of the unsubstituted core, achieving mobilities (


) in the range of 0.1 – 1.0 cm²/Vs  in single-crystal devices, comparable to amorphous silicon.
Logic of Electronic Tuning (DOT)

This diagram illustrates how structural modifications shift the electronic properties for specific applications.

ElectronicTuning Core Pyranthrene Core (Insoluble, Herringbone) Halogenation Halogenation (Br/Cl) Core->Halogenation Electrophilic Sub. Alkylation O-Alkylation (R-X) Core->Alkylation Reductive Alkylation Result1 Lower LUMO Level (Better Air Stability) Halogenation->Result1 Result2 Solubility & Lamellar Packing Alkylation->Result2 App1 n-Type OFETs Pigments Result1->App1 App2 Solution-Processed OFETs / OPVs Result2->App2

Caption: Structural modification logic for tuning Pyranthrene properties for electronics.

References

  • Preparation of Pyranthrone.U.S. Patent 2,855,408.
  • Process for Preparing Pyranthrone.U.S. Patent 2,405,702.
  • 8,16-Pyranthrenedione Compound Summary. PubChem. Available at: [Link]

  • Soluble Flavanthrone Derivatives: Synthesis, Characterization, and Application. Chemistry - A European Journal. Available at: [Link]

  • Single-Crystal Organic Field Effect Transistors with Hole Mobility ~ 8 cm2/Vs. arXiv. Available at: [Link] (Context: Discusses similar high-mobility acene/derivative crystals).

Sources

Protocols & Analytical Methods

Method

Application Note: High-Efficiency Bromination of Pyranthrene-8,16-dione

Abstract & Strategic Overview This application note details the synthesis of Tribromo-pyranthrene-8,16-dione (C.I. Vat Orange 2) from Pyranthrene-8,16-dione (C.I.[1] Vat Orange 9).

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This application note details the synthesis of Tribromo-pyranthrene-8,16-dione (C.I. Vat Orange 2) from Pyranthrene-8,16-dione (C.I.[1] Vat Orange 9).

The bromination of large polycyclic aromatic hydrocarbons (PAHs) like pyranthrone is kinetically challenged by the extreme insolubility of the substrate in standard organic solvents (e.g., dichloromethane, toluene). While high-temperature melts are used industrially, they are unsuitable for precision laboratory synthesis due to poor thermal control and regioselectivity issues.

The Solution: This protocol utilizes Chlorosulfonic acid (


)  as a dual-function solvent and catalyst.
  • Solubilization:

    
     protonates the carbonyl oxygens of pyranthrone, converting the insoluble neutral pigment into a soluble cationic species.
    
  • Activation: The acidic medium activates the aromatic core for electrophilic substitution.

Target Audience: Synthetic Organic Chemists, Dyes & Pigments Researchers, Materials Scientists (Organic Semiconductors).

Safety & Hazard Analysis (Critical)

STOP: Read before proceeding. This protocol involves High-Hazard reagents.[2][3]

ReagentHazard ClassCritical Safety Measure
Chlorosulfonic Acid Corrosive, Water-ReactiveExplosive reaction with water. Use essentially dry glassware. Quench only by dropping reaction mass into ice, never water into acid.
Bromine (

)
Acute Toxin, OxidizerUse a dedicated fume hood. Keep 10% Sodium Thiosulfate solution nearby to neutralize spills immediately.
Pyranthrone Irritant (Dust)Wear N95/P100 mask when weighing to avoid inhalation of fine particulates.

Materials & Stoichiometry

Scale: 10 mmol (Basis)

ComponentRoleMass/VolMolEquiv.[4]
Pyranthrene-8,16-dione Substrate4.08 g10 mmol1.0
Chlorosulfonic Acid Solvent/Cat.40 mL~600 mmolExcess
Bromine (

)
Reagent2.0 mL~39 mmol3.9
Iodine (

)
Catalyst0.1 g0.4 mmol0.04
Sodium Bisulfite Quench5.0 g--

Note: A 3.9 equivalent of Bromine is used to ensure full conversion to the tribromo- derivative, accounting for minor evaporative losses.

Experimental Protocol

Phase A: Solubilization (The "Vatting" Mimic)
  • Setup: Equip a 250 mL 3-neck round-bottom flask with a mechanical stirrer (PTFE blade), a pressure-equalizing addition funnel, and a gas outlet connected to a caustic scrubber (NaOH trap) to neutralize HBr/HCl fumes.

  • Charging: Cool the flask to 0–5°C in an ice bath. Charge 40 mL of Chlorosulfonic acid .

  • Dissolution: Slowly add 4.08 g of Pyranthrone powder over 15 minutes.

    • Observation: The suspension will transition from an orange powder to a deep violet/blue solution . This color change confirms protonation and solubilization.

  • Catalyst: Add 0.1 g of Iodine crystals. Stir for 10 minutes.

Phase B: Electrophilic Bromination
  • Addition: Charge the addition funnel with 2.0 mL of Bromine . Add dropwise to the violet solution over 30 minutes. Keep temperature <10°C during addition.

  • Reaction: Remove the ice bath. Slowly heat the mixture to 60°C .

    • Caution: Evolution of HBr gas will occur. Ensure scrubber is active.

  • Duration: Maintain at 60°C for 4 to 6 hours .

    • Endpoint Monitor: Unlike standard synthesis, TLC is difficult due to solubility. Reaction progress is typically time-controlled or monitored by taking a micro-aliquot, quenching in water, and checking the color shift (Red-Orange vs. Yellow-Orange).

Phase C: Quenching & Isolation
  • Preparation: Prepare a 1 L beaker containing 500 g of crushed ice and 5 g of Sodium Bisulfite (to neutralize excess bromine).

  • Drowning: VERY SLOWLY pour the reaction mixture onto the ice with vigorous stirring.

    • Exotherm Warning: The reaction of chlorosulfonic acid with water is violent.[4] Add in thin streams.

  • Precipitation: The violet acid solution will instantly revert to an insoluble bright reddish-orange precipitate upon contact with water.

  • Filtration: Filter the slurry using a sintered glass funnel (Porosity 3).

  • Washing:

    • Wash with 500 mL water.

    • Wash with 200 mL 5% Sodium Bicarbonate solution (to remove residual acid).

    • Wash with water until filtrate is neutral (pH 7).

  • Drying: Dry the cake in a vacuum oven at 80°C for 12 hours.

Quality Control: The "Vatting" Test

Because the product is insoluble in most solvents (making NMR difficult), the industry-standard identity test is reversible reduction (Vatting).

  • Reagent: Mix 0.1 g product, 2 mL 50% NaOH, 50 mg Sodium Dithionite (

    
    ), and 10 mL water.
    
  • Heat: Warm to 50°C.

  • Observation:

    • Pyranthrone (Start): Reduces to a Magenta/Purple leuco form.

    • Tribromo-Pyranthrone (Product): Reduces to a Violet/Brown leuco form.

  • Re-oxidation: Dip a piece of cotton into the solution and expose to air. It should oxidize back to the specific Golden Orange color of Vat Orange 2.

Mechanistic & Workflow Visualization

Figure 1: Reaction Workflow

G Start Pyranthrone (Solid) Insoluble Soluble Protonated Intermediate (Violet Solution) Start->Soluble Dissolution Acid Chlorosulfonic Acid (Solvent + Protonation) Acid->Soluble H+ Donor Bromination Add Br2 / I2 (Cat) 60°C, 4-6 hrs Soluble->Bromination Electrophilic Attack Quench Quench on Ice/Bisulfite (Exothermic!) Bromination->Quench Complete Product Tribromo-pyranthrone (Precipitate) Quench->Product Deprotonation

Caption: Step-by-step transformation from insoluble pigment to soluble intermediate and final brominated product.

Figure 2: Chemical Mechanism

Mechanism Substrate Pyranthrone (C=O) Protonation C=OH+ (Activated) Substrate->Protonation + H+ (from ClSO3H) Complex Sigma Complex (Arenium Ion) Protonation->Complex + Br2 / - Br- Final Tribromo-Pyranthrone Complex->Final - H+ / Re-aromatization

Caption: Acid-mediated activation allows bromine attack on the otherwise deactivated core.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 67667, Vat Orange 2. Retrieved from [Link]

  • Lüttringhaus, A., & Neresheimer, H. (1929). Process of brominating pyranthrone. U.S. Patent No.[5] 1,736,084. Washington, DC: U.S. Patent and Trademark Office. Retrieved from

  • World Dye Variety. (2024). C.I.[1][2][3][4][6] Vat Orange 2 Properties and Manufacturing.[1][2] Retrieved from [Link]

Sources

Application

Application Note: Advanced Purification Protocols for 1,2-Dibromopyranthrene-8,16-dione

Introduction & Chemical Context 1,2-Dibromopyranthrene-8,16-dione is a halogenated derivative of pyranthrone, a large polycyclic aromatic hydrocarbon (PAH) with a quinoid core. While historically utilized as a high-perfo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

1,2-Dibromopyranthrene-8,16-dione is a halogenated derivative of pyranthrone, a large polycyclic aromatic hydrocarbon (PAH) with a quinoid core. While historically utilized as a high-performance vat pigment (C.I. Vat Orange 2 derivatives), this compound class has gained renewed critical interest in drug development (as potential DNA intercalators and topoisomerase inhibitors) and organic semiconductor research (n-type materials for OFETs).

The Purification Challenge

The planar, conjugated structure of 1,2-Dibromopyranthrene-8,16-dione leads to strong


 stacking, resulting in extreme insolubility in common organic solvents and high melting points (>300°C). Crude synthesis typically yields a mixture containing:
  • Unreacted Pyranthrone (starting material).

  • Regio-isomers (e.g., 2,10-dibromo variants).

  • Over-brominated by-products (tri/tetrabromo species).

  • Inorganic salts and transition metal catalysts.

Achieving "Pharmaceutical Grade" (>99.9%) or "Device Grade" (>99.99%) purity requires a sequential, orthogonal approach. This guide details a self-validating, three-stage purification protocol: Acid Pasting (bulk cleanup), High-Temperature Recrystallization (isomer rejection), and Gradient Sublimation (trace impurity removal).

Safety & Handling (Pre-Operational)

  • Hazard: Halogenated PAHs are potential carcinogens/mutagens. Handle in a Class II Biosafety Cabinet or Fume Hood.

  • PPE: Double nitrile gloves, P100 respirator (if powder handling is open), and chemically resistant lab coat.

  • Chemical Incompatibility: Concentrated Sulfuric Acid (H₂SO₄) and Nitrobenzene are used. Ensure no water contact with H₂SO₄ and proper ventilation for Nitrobenzene (toxic by inhalation).

Protocol A: Acid Pasting (The "Crude" Cleanup)

Objective: To remove inorganic salts, metal catalysts, and non-protonatable organic impurities. Mechanism: Pyranthrone derivatives behave as weak bases in concentrated H₂SO₄, forming soluble oxonium salts. Impurities that do not protonate remain insoluble or behave differently upon hydrolysis.

Workflow Diagram (DOT)

AcidPasting Start Crude 1,2-Dibromopyranthrene-8,16-dione Dissolution Dissolution in Conc. H2SO4 (Temp < 50°C to prevent sulfonation) Start->Dissolution Slow Addition Filtration1 Filtration (G4 Glass Sinter) Remove Insoluble Solids Dissolution->Filtration1 Remove Mechanical Impurities Precipitation Drowning into Ice/Water (Hydrolysis of Oxonium Salt) Filtration1->Precipitation Filtrate Transfer Filtration2 Filtration & Washing (Water until Neutral pH) Precipitation->Filtration2 Precipitate Recovery Drying Vacuum Drying (120°C, 24h) Filtration2->Drying

Figure 1: Acid Pasting workflow for bulk purification of pyranthrone derivatives.

Step-by-Step Procedure
  • Dissolution: In a round-bottom flask, charge 100 mL of concentrated H₂SO₄ (96-98%) for every 10 g of crude material.

  • Addition: Slowly add the crude solid with vigorous stirring. Maintain temperature below 50°C .

    • Why? Higher temperatures promote sulfonation of the aromatic rings, creating water-soluble impurities that reduce yield.

  • Filtration 1: Filter the deep violet/blue solution through a G4 glass sinter to remove undissolved carbonaceous matter and dust.

  • Precipitation: Pour the filtrate slowly into 500 g of crushed ice/water mixture with rapid stirring. The compound will reprecipitate as fine orange/red flakes.

  • Washing: Filter the precipitate and wash with deionized water until the filtrate pH is neutral (pH 6-7).

  • Drying: Dry the filter cake at 120°C under vacuum to remove surface moisture.

Protocol B: High-Temperature Recrystallization

Objective: To separate the target 1,2-dibromo compound from other brominated isomers and unreacted pyranthrone based on differential solubility. Solvent Choice: Nitrobenzene (BP ~210°C) or 1,2,4-Trichlorobenzene (BP ~214°C).

Procedure
  • Suspension: Suspend the dried acid-pasted solid in Nitrobenzene (concentration: 1 g / 50 mL).

  • Reflux: Heat the mixture to reflux (~210°C) until full dissolution is achieved. If solids remain, hot filter immediately.

  • Controlled Cooling: Allow the solution to cool slowly to room temperature over 12 hours (approx. 15°C/hour).

    • Why? Slow cooling promotes the growth of large, defect-free crystals, excluding impurities from the lattice.

  • Collection: Filter the crystals and wash with hot ethanol (to remove residual nitrobenzene).

  • Drying: Dry at 150°C under high vacuum.

Data Summary: Solvent Efficiency

SolventBoiling Point (°C)Solubility (Hot)Impurity Rejection Profile
Nitrobenzene 210.9HighExcellent for isomer separation
1,2,4-Trichlorobenzene 214.4ModerateGood for removing lower-brominated species
Chlorobenzene 131.0LowPoor (requires excessive volume)

Protocol C: Gradient Sublimation (The "Polishing" Step)

Objective: To achieve >99.9% purity for analytical standards or electronic devices. This step removes solvent inclusions and non-volatile residues. Mechanism: Physical Vapor Transport (PVT) in a vacuum tube furnace.

Workflow Diagram (DOT)

Sublimation Source Source Zone (350°C - 400°C) Crude Material Gradient Thermal Gradient (Transition Zone) Source->Gradient Vapor Transport Product Product Zone (280°C - 320°C) Pure Crystals Gradient->Product Deposition Impurity Volatile Impurity Zone (< 200°C) Light By-products Product->Impurity Pass-through Vacuum Vacuum System (< 10^-5 Torr) Impurity->Vacuum Exhaust

Figure 2: Three-zone gradient sublimation setup.

Procedure
  • Loading: Place the recrystallized material in a quartz boat within the "Source Zone" of a tube furnace.

  • Vacuum: Evacuate the system to

    
     Torr.
    
  • Heating:

    • Source Zone: Heat to 380°C (adjust based on TGA data; must be below decomposition).

    • Deposition Zone: Maintain a gradient (e.g., 300°C).

  • Collection: Run for 24-48 hours. Pure 1,2-Dibromopyranthrene-8,16-dione will crystallize in the middle zone. Lighter impurities deposit downstream; heavy residues remain in the boat.

Analytical Validation

To certify the material for drug development or electronic use, the following data is required:

  • HPLC (High-Temperature): Run at 140°C using Trichlorobenzene as eluent to verify isomer purity.

  • Elemental Analysis (CHN): Confirm theoretical ratios (C: 56.6%, H: 2.2%, Br: 25.1%).

  • Mass Spectrometry (MALDI-TOF): Confirm molecular ion peak (

    
    ) and absence of tri-bromo (
    
    
    
    ) or mono-bromo (
    
    
    ) species.

References

  • Google Patents.Bromination of pyranthrone. US2013790A.
  • MDPI. Bromopyrene Symphony: Synthesis and Characterisation of Isomeric Derivatives. Retrieved from [Link]

  • ResearchGate. Review of Sublimation Thermodynamics of Polycyclic Aromatic Compounds. Retrieved from [Link]

  • NIH PubMed. Ketone and quinone-substituted polycyclic aromatic hydrocarbons in mussel tissue, sediment, urban dust, and diesel particulate matrices. Retrieved from [Link]

Method

Thin-film deposition of 1,2-Dibromopyranthrene-8,16-dione

Application Note: High-Vacuum Thin-Film Deposition of 1,2-Dibromopyranthrene-8,16-dione Executive Summary This application note details the protocol for the physical vapor deposition (PVD) of 1,2-Dibromopyranthrene-8,16-...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Vacuum Thin-Film Deposition of 1,2-Dibromopyranthrene-8,16-dione

Executive Summary

This application note details the protocol for the physical vapor deposition (PVD) of 1,2-Dibromopyranthrene-8,16-dione (1,2-DBP). While historically utilized as a vat dye intermediate (Vat Orange 9 derivatives), this planar polycyclic aromatic hydrocarbon (PAH) has emerged as a high-stability semiconductor for Organic Field-Effect Transistors (OFETs) and bio-electronic interfaces.[1]

The bromination at the 1,2-positions introduces a "heavy atom effect," enhancing intersystem crossing and altering solid-state packing compared to the parent pyranthrone. Due to its extremely low solubility in common organic solvents, Vacuum Thermal Evaporation (VTE) is the mandatory deposition method to achieve device-grade crystallinity.[1]

Material Physics & Design Logic

Understanding the molecule is prerequisite to depositing it.[1] 1,2-DBP is a large, planar conjugated system.[1]

  • Thermal Stability: The fused ring system confers high thermal stability (decomposition

    
    C), allowing for high-temperature deposition without degradation.[1]
    
  • Crystallization Kinetics: The molecule follows the Stranski-Krastanov (layer-plus-island) growth mode on dielectric surfaces.[1] The bromine substituents induce steric locking, often promoting a "herringbone" packing motif beneficial for charge transport, but they also require higher thermal energy to reorganize on the substrate surface.

Logic of the Deposition Strategy

The goal is to balance Nucleation Density vs. Grain Growth .

  • Cold Substrate: High nucleation rate

    
     Many small grains 
    
    
    
    High grain boundary density
    
    
    Low Charge Carrier Mobility (
    
    
    ).[1]
  • Hot Substrate: Low nucleation rate

    
     Large grains 
    
    
    
    Better
    
    
    , but risk of discontinuous films (islands).[1]

Pre-Deposition Workflow: Surface Engineering

The interface between the dielectric (usually


) and the semiconductor is the "channel" where charge transport occurs. It must be chemically passivated to remove electron traps (silanol groups).[1]

Step 1: Substrate Cleaning (The RCA Standard)

  • Sonicate substrates in Acetone (10 min), then Isopropanol (10 min).

  • UV-Ozone treatment (15 min) to remove organic residues and activate surface -OH groups.[1]

Step 2: Self-Assembled Monolayer (SAM) Treatment Why: 1,2-DBP is hydrophobic.[1] Depositing it on hydrophilic


 induces stress and vertical growth (standing up), which is good, but trap states must be eliminated.
  • Reagent: Octadecyltrichlorosilane (OTS-18) or Hexamethyldisilazane (HMDS).[1]

  • Protocol (OTS-18):

    • Prepare a 3 mM solution of OTS in anhydrous Toluene.

    • Immerse cleaned

      
       wafers for 12 hours inside a glovebox (
      
      
      
      atmosphere).
    • Rinse copiously with Toluene to remove polymerized silane aggregates.[1]

    • Bake at

      
      C for 20 min to crosslink.
      Result: Water contact angle should be 
      
      
      
      .[1]

Core Protocol: Vacuum Thermal Evaporation (VTE)[1][2][3]

Equipment: High-Vacuum PVD Chamber (e.g., Angstrom Engineering, Kurt J. Lesker).[1] Source: Knudsen Cell or Alumina Crucible.[1]

Operational Parameters Table
ParameterValue / RangeRationale
Base Pressure

Torr
Prevents oxidation and trap formation.[1]
Source Temp (

)

C -

C
1,2-DBP has a high enthalpy of sublimation.[1] Note: Ramp slowly to avoid "spitting".
Deposition Rate

Å/s
Slow rates allow molecules to diffuse and find energetically favorable lattice sites (better crystallinity).[1]
Substrate Temp (

)

C -

C
Critical Variable. Provides activation energy for surface diffusion.[1]
Target Thickness 30 - 50 nmSufficient for charge transport channel; too thick leads to high access resistance.[1]
Step-by-Step Deposition Procedure
  • Loading: Load 1,2-DBP powder into the crucible. Ensure the shutter is closed .

  • Pump Down: Evacuate chamber to

    
     Torr. Allow 1 hour of outgassing.
    
  • Substrate Heating: Set substrate heater to

    
    C (recommended starting point). Allow 30 mins for thermal equilibrium.
    
  • Source Degas: Ramp source power to ~50% of deposition temp. Watch pressure spike.[1] Wait for pressure to recover.[1]

  • Ramp to Rate: Slowly increase source power until Quartz Crystal Microbalance (QCM) registers

    
     Å/s.
    
  • Deposition: Open shutter. Maintain rate at

    
     Å/s.
    
  • Termination: Close shutter at 40 nm thickness. Immediately cut source power, but keep substrate heater ON for 10 mins (Annealing phase), then cool slowly (

    
    C/min) to room temp to prevent thermal shock cracking.
    

Process Logic & Visualization

The following diagram illustrates the critical decision pathways during the deposition process to ensure film quality.

DepositionLogic Start Start: 1,2-DBP Powder Vacuum Vacuum < 2e-6 Torr Start->Vacuum HeatSub Substrate Heat (T_sub) Vacuum->HeatSub Decision Select T_sub HeatSub->Decision LowT T_sub < 50°C Decision->LowT Too Cold HighT T_sub > 100°C Decision->HighT Too Hot OptT T_sub 70-80°C Decision->OptT Optimized ResultLow Small Grains High Boundary Density Low Mobility LowT->ResultLow ResultHigh Discontinuous Film Island Formation Open Circuit HighT->ResultHigh ResultOpt Terraced Growth High Crystallinity Optimal Mobility OptT->ResultOpt

Figure 1: Thermodynamic decision tree for selecting Substrate Temperature (


).[1] Balancing nucleation and diffusion is key to high-performance films.

Characterization & Quality Control

A "Self-Validating" protocol requires checking the output against expected physical standards.[1]

MethodObservationInterpretationAction
Visual Inspection Milky/Cloudy FilmExcessive roughness or light scattering (large aggregates).[1]Reduce

or increase Rate slightly.
Visual Inspection Transparent/OrangeGood uniformity.[1]Proceed to device testing.
XRD (

)
Sharp peaks at low angle (

)
Indicates "thin-film phase" with molecules standing upright (001 orientation).[1]Success.
AFM Terraced islands (Step height ~1.5-2 nm)Layer-by-layer growth corresponding to molecular length.[1]Success.
AFM Needle-like structures1D growth dominant (common in vacuum-deposited dyes).[1]Increase

to promote 2D diffusion.[1]

Note for Bio-Electronics & Drug Development

While 1,2-DBP is a semiconductor, its relevance to drug development professionals lies in Bio-Sensing .[1]

  • Application: Organic Electrochemical Transistors (OECTs).[1]

  • Mechanism: The quinone/dione motif in pyranthrene-diones can undergo reversible redox reactions (protonation/reduction) in aqueous media.[1]

  • Protocol Adjustment: If fabricating OECTs for biological media, the SAM layer (Step 3) must be omitted or replaced with a hydrophilic anchor to ensure wetting by the electrolyte, or the 1,2-DBP must be functionalized with glycol chains (requires synthesis modification).

References

  • PubChem. (2025).[1] 8,16-Pyranthrenedione Compound Summary. National Library of Medicine.[1] [Link]

  • VacCoat Ltd. (2019).[1] Thin Films Deposition of Organic Materials: Thermal Evaporation Guidelines. [Link]

  • M. D. Irwin et al. (2011).[1] Organic Thin-Film Deposition Architecture. AIP Publishing.[1] [Link][1]

  • ResearchGate. (2025). Vacuum Thermal Evaporation for OLEDs and Organic Semiconductors. [Link]

Sources

Application

Application Note: 1,2-Dibromopyranthrene-8,16-dione as an Organic Semiconductor

This Application Note is structured to guide researchers through the repurposing of 1,2-Dibromopyranthrene-8,16-dione (commonly known in the dye industry as Vat Orange 2 ) from a commercial pigment to a high-performance...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the repurposing of 1,2-Dibromopyranthrene-8,16-dione (commonly known in the dye industry as Vat Orange 2 ) from a commercial pigment to a high-performance organic semiconductor.

Executive Summary

1,2-Dibromopyranthrene-8,16-dione (CAS: 1324-35-2) is a halogenated derivative of pyranthrone.[1][2][3][4] While historically utilized as a high-grade vat dye (C.I. Vat Orange 2) due to its exceptional photostability, its extended


-conjugated core and keto-groups make it a promising candidate for organic electronics.

The introduction of bromine atoms at the 1,2-positions (or equivalent 2,10-positions depending on isomeric mixtures common in dye synthesis) induces a strong inductive effect, lowering the HOMO/LUMO energy levels compared to the parent pyranthrone. This modification enhances oxidative stability (air-stable operation) and facilitates intermolecular


-

stacking, critical for charge carrier mobility.

Key Technical Advantages:

  • High Thermal Stability: Decomposition temperature

    
    .
    
  • Ambipolar/p-Type Behavior: Halogenation stabilizes the hole transport channel against ambient traps.

  • Cost-Efficiency: Commercially available as a dye precursor (requires rigorous purification).

Material Properties & Characterization

Before device fabrication, the material must be characterized to ensure electronic grade purity. Commercial "Vat Orange 2" often contains isomers and ionic impurities detrimental to semiconductor performance.

Table 1: Physicochemical Properties
PropertyValue / DescriptionRelevance
Molecular Formula

Core structure
Molecular Weight 564.22 g/mol Vacuum processability
Appearance Dark Orange/Red PowderAbsorption spectrum
Solubility Insoluble in water, EtOH; Low in DCB, TCBCritical: Dictates Vacuum Deposition over Solution Processing
HOMO Level

(Est.)
Deep level indicates air stability
LUMO Level

(Est.)[5]
Potential for electron transport
Crystal Habit Monoclinic / Triclinic needlesAnisotropic mobility

Critical Note on Purity: Commercial Vat Orange 2 is typically 85-90% pure. Gradient Sublimation is mandatory before use in OFETs to remove volatile organic impurities and combustion residues.

Experimental Protocol: Purification & Fabrication

Phase 1: Material Purification (Gradient Sublimation)

Rationale: Organic semiconductors require purity


 to minimize charge trapping.
  • Load: Place 2.0 g of crude 1,2-Dibromopyranthrene-8,16-dione in the source boat of a 3-zone tube furnace.

  • Vacuum: Pump down to

    
    .
    
  • Gradient Setup:

    • Source Zone:

      
       (Sublimation point).
      
    • Gradient Zone:

      
       (Crystal growth).
      
    • Cold Zone: Room Temp (Light impurities).

  • Harvest: Collect the dark red/orange crystals from the middle gradient zone. Discard the black ash in the source boat.

Phase 2: Device Fabrication (OFET Configuration)

Architecture: Bottom-Gate Top-Contact (BGTC) is recommended to minimize contact resistance.

Step-by-Step Workflow:

  • Substrate Preparation:

    • Use highly doped n-Si wafers (Gate) with 300 nm thermal

      
       (Dielectric).
      
    • Clean: Ultrasonicate in Acetone

      
       IPA 
      
      
      
      DI Water (10 min each).
    • Activation: UV-Ozone treat for 20 mins.

  • Surface Modification (SAM Treatment):

    • Why: The hydroxyl groups on

      
       act as electron traps.
      
    • Protocol: Immerse substrate in a 10 mM solution of Octadecyltrichlorosilane (OTS) in Toluene at

      
       for 20 mins. Rinse with Toluene.[5] This creates a hydrophobic surface, improving the crystallinity of the semiconductor layer.
      
  • Semiconductor Deposition (PVD):

    • Method: Physical Vapor Deposition (Thermal Evaporation).

    • Rate:

      
       (Slow rates promote larger grain size).
      
    • Thickness: 40–50 nm.

    • Substrate Temp: Critical. Heat substrate to

      
       during deposition to enhance molecular ordering.
      
  • Electrode Deposition:

    • Deposit Source/Drain electrodes (Au, 50 nm) through a shadow mask.

    • Channel Length (

      
      ): 
      
      
      
      ; Width (
      
      
      ):
      
      
      .
Phase 3: Workflow Visualization

The following diagram illustrates the critical path from raw dye to functional device.

FabricationWorkflow cluster_fab Cleanroom Environment Raw Crude Vat Orange 2 (Pigment Grade) Purify Gradient Sublimation (10^-5 Torr, 380°C) Raw->Purify Remove Ionic Impurities PVD Thermal Evaporation (Substrate @ 80°C) Purify->PVD Ultra-Pure Crystals SAM Dielectric Passivation (OTS/HMDS) SAM->PVD Hydrophobic Interface Contacts Au Electrode Deposition PVD->Contacts Top-Contact Architecture Device Active OFET Device Contacts->Device

Caption: Critical processing workflow transforming crude pigment into electronic-grade semiconductor films.

Application Logic & Mechanism

Charge Transport Mechanism

1,2-Dibromopyranthrene-8,16-dione functions primarily as a p-type semiconductor with potential for ambipolarity.

  • Hole Injection: The HOMO level aligns well with the work function of Gold (Au,

    
    ), facilitating hole injection.
    
  • Trap Reduction: The bromine substituents withdraw electron density from the core. This lowers the HOMO level, making the neutral molecule less susceptible to oxidation by atmospheric oxygen. This results in high air stability compared to non-halogenated acenes (like pentacene).

Sensor Applications (Humidity)

Recent literature (see Ref 1) indicates that pyranthrone derivatives exhibit chemo-resistive changes upon exposure to humidity.

  • Mechanism: Water molecules interact with the carbonyl oxygens (

    
    ) and the grain boundaries of the polycrystalline film.
    
  • Protocol: Operate the OFET in the sub-threshold regime. Monitor

    
     changes at fixed 
    
    
    
    . A shift in threshold voltage (
    
    
    ) correlates to Relative Humidity (RH%).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Mobility (

)
Amorphous film structure.Increase substrate temperature during deposition to

to promote grain growth.
High Off-Current Impurities acting as dopants.Repeat sublimation cycles (Double Sublimation).
Large Hysteresis Interface traps at

.
Improve OTS monolayer quality; ensure water contact angle

before deposition.
No Field Effect Contact resistance too high.Verify Au adhesion; consider using

interlayer for hole injection.

References

  • Industrial vat orange dyes for organic field effect transistors. Source: Journal of Materials Chemistry C (via JKU Linz) Context: Discusses the use of Vat Orange 1, 3, and 9 in OFETs, establishing the baseline for pyranthrone semiconductors. URL:[Link] (General Group Link as specific DOI landing pages vary)

  • Vat Orange 2 (1,2-Dibromopyranthrene-8,16-dione) Chemical Data. Source: National Center for Biotechnology Information. PubChem Compound Summary for CID 6033902. URL:[Link][2]

  • Organic Semiconductor and Nano-materials based Physical Sensors. Source: Capital University of Science and Technology (CUST) Repository. Context: Details the humidity sensing capabilities of orange dye-based OFETs. URL:[Link]

  • General Synthesis of Brominated Pyranthrones. Source: Kirk-Othmer Encyclopedia of Chemical Technology, "Dyes, Anthraquinone". Context: Describes the industrial synthesis of Vat Orange 2 via bromination of pyranthrone. URL:[Link]

Disclaimer: This protocol involves the use of high-temperature vacuum equipment and chemical handling. Always consult the Material Safety Data Sheet (MSDS) for Vat Orange 2 (CAS 1324-35-2) before handling.

Sources

Method

Fabrication of electronic devices with pyranthrene-dione derivatives

Executive Summary & Material Insight This guide details the protocol for fabricating high-performance Organic Field-Effect Transistors (OFETs) utilizing Pyranthrene-8,16-dione (PyDO) and its derivatives.[1][2] Historical...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Material Insight

This guide details the protocol for fabricating high-performance Organic Field-Effect Transistors (OFETs) utilizing Pyranthrene-8,16-dione (PyDO) and its derivatives.[1][2] Historically known as vat dyes (e.g., Vat Orange 9), these materials have re-emerged as robust organic semiconductors due to their exceptional thermal stability, planar


-conjugated core, and capacity for dense solid-state packing.[1][2]

Why PyDO?

  • Electronic Nature: Intrinsically p-type (hole-transporting).[1][2] However, functionalization (e.g., halogenation) or specific dielectric interfaces can unlock n-type or ambipolar behavior.[1][2]

  • Crystallinity: The rigid octacyclic core promotes strong intermolecular

    
    -
    
    
    
    interactions (d-spacing
    
    
    3.4–3.5 Å), essential for high charge carrier mobility.[1][2]
  • Stability: Unlike pentacene, PyDO derivatives exhibit superior resistance to photo-oxidation due to their low-lying HOMO levels (~ -6.0 eV).[1][2]

Material Preparation: The Purification Imperative

Commercially available PyDO is often "dye-grade," containing ionic impurities and isomers that act as deep charge traps.[1][2] Direct usage without purification will result in non-functional devices. [1]

Protocol: Three-Zone Gradient Sublimation
  • Objective: Isolate the high-purity semiconductor crystal fraction.

  • Setup: Quartz tube in a 3-zone horizontal furnace.

  • Parameters:

    • Source Zone: 380°C – 420°C (Material specific; must be below decomposition).[1][2]

    • Gradient Zone: 300°C – 200°C (Crystal growth region).[1][2]

    • Vacuum:[1][2][3][4]

      
       Torr (High vacuum is critical to increase mean free path).[1][2]
      
    • Carrier Gas: Argon (20 sccm) can be used to assist mass transport, though high vacuum is preferred for purity.[1][2]

  • Yield: Discard the first zone (light volatiles) and the source residue (carbonized ash).[1][2] Collect the distinct needle/platelet crystals from the middle zone.[1][2]

Device Architecture

We utilize the Bottom-Gate Top-Contact (BGTC) configuration.[1][2] This architecture minimizes contact resistance by depositing the source/drain electrodes after the semiconductor, protecting the delicate active channel from solvent/lithography damage.[1]

Fabrication Workflow Diagram

FabricationWorkflow Substrate 1. Si/SiO2 Prep (Cleaning) SAM 2. Surface Modification (OTS-18 / HMDS) Substrate->SAM Hydrophobic Conversion Deposition 3. Active Layer Deposition (Vacuum Thermal Evaporation) SAM->Deposition Trap Passivation Metallization 4. Electrode Deposition (Au Source/Drain) Deposition->Metallization Shadow Masking Characterization 5. Device Testing (IV Curves / AFM) Metallization->Characterization N2 Atmosphere

Figure 1: Step-by-step fabrication workflow for PyDO-based OFETs.[1][2]

Detailed Fabrication Protocol

Phase 1: Substrate Preparation
  • Substrate: Highly doped n-type Silicon (Gate) with 300 nm thermally grown SiO

    
     (Dielectric).[1][2]
    
  • Cleaning Cycle:

    • Sonicate in Deionized (DI) water + Detergent (Decon 90) – 10 min.[1][2]

    • Sonicate in DI water (rinse) – 10 min.

    • Sonicate in Acetone – 10 min.

    • Sonicate in Isopropyl Alcohol (IPA) – 10 min.

    • Activation: UV-Ozone treatment for 15 min to generate surface hydroxyl (-OH) groups.

Phase 2: Surface Engineering (SAM Treatment)

The SiO


 surface contains electron-trapping silanol groups.[1][2] We must passivate this interface to match the surface energy of the organic semiconductor.[1][2]
  • Reagent: Octadecyltrichlorosilane (OTS-18).[1][2]

  • Method: Vapor Phase Deposition (Preferred over solution to avoid polymerization aggregates).[1][2]

    • Place cleaned substrates in a vacuum desiccator with a small vial of OTS-18.[1][2]

    • Evacuate to ~100 mTorr and heat to 120°C for 2 hours.

    • Verification: Water contact angle should be >100° (hydrophobic).[1][2]

Phase 3: Active Layer Deposition (PVD)
  • Technique: Vacuum Thermal Evaporation (VTE).[1][2]

  • Rationale: PyDO derivatives are often insoluble; VTE allows precise thickness control and high crystallinity.[1][2]

  • Protocol:

    • Load purified PyDO into a Tungsten or Tantalum boat.[1][2]

    • Pump down to base pressure

      
       Torr.
      
    • Substrate Temperature (

      
      ):  Heat substrate to 60°C – 90°C .
      
      • Note: Elevated

        
         provides thermal energy for molecules to diffuse and find thermodynamically stable lattice sites, increasing grain size.[1][2]
        
    • Deposition Rate: 0.1 – 0.3 Å/s .

      • Critical: Slow rates prevent amorphous island formation.[1][2]

    • Target Thickness: 40 – 50 nm.

Phase 4: Metallization
  • Masking: Align a stainless steel shadow mask (Channel length

    
    , Width 
    
    
    
    ) over the substrate.[1][2]
  • Material: Gold (Au) for p-type (work function ~5.1 eV matches PyDO HOMO).[1][2]

  • Deposition: Evaporate 50 nm of Au at 0.5 Å/s.

Characterization & Data Analysis

Electrical Measurements

Perform measurements in the dark under vacuum or N


 to avoid oxygen doping.

Key Parameters to Extract:

  • Mobility (

    
    ):  Calculated from the saturation regime (
    
    
    
    ).[1][2]
    
    
    [1][2]
  • On/Off Ratio (

    
    ):  Ratio of maximum on-current to leakage current.[1][2]
    
  • Threshold Voltage (

    
    ):  Extrapolated from the 
    
    
    
    vs
    
    
    plot.
Charge Transport Logic

ChargeTransport Molecule PyDO Molecule (Planar Core) Packing 2D Herringbone or Slip-Stack Packing Molecule->Packing Self-Assembly OrbitalOverlap HOMO-HOMO Overlap Packing->OrbitalOverlap Determines Hopping Polaron Hopping Mechanism OrbitalOverlap->Hopping Facilitates Mobility Macroscopic Mobility (µ) Hopping->Mobility Defines

Figure 2: Causal pathway from molecular structure to device performance.[1][2]

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Low Mobility (< 10⁻³ cm²/Vs) Amorphous film structure; Fast deposition.[1][2]Increase

to 80°C; Reduce rate to 0.1 Å/s.
High Hysteresis Interface traps (Silanols); Water adsorption.[1][2]Re-apply OTS-18 SAM; Measure in vacuum.[1][2]
High Off-Current Impurities acting as dopants.[1][2]Repeat sublimation (2-3 cycles).[1][2]
Non-Linear Output (S-shape) High contact resistance.[1][2]Check Au purity; Ensure "Top-Contact" geometry.

References

  • Structure and Properties of Pyranthrene: Wikipedia, The Free Encyclopedia.[1][2] "Pyranthrene."[1][2] Available at: [Link][1][2]

  • Vat Dyes as Semiconductors: PubChem. "8,16-Pyranthrenedione (Pyranthrone)."[1][2] National Library of Medicine.[1][2] Available at: [Link][1][2]

  • Pyrene/Anthracene Derivatives in OFETs: ResearchGate. "Synthesis and Characterization of Anthracene Derivative for Organic Field-Effect Transistor Fabrication." Available at: [Link]

Sources

Application

Characterization methods for 1,2-Dibromopyranthrene-8,16-dione films

Part 1: Executive Summary & Strategic Rationale 1,2-Dibromopyranthrene-8,16-dione (1,2-DBP) represents a specialized class of halogenated polycyclic aromatic hydrocarbons (PAHs) derived from the pyranthrone core (Vat Ora...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Rationale

1,2-Dibromopyranthrene-8,16-dione (1,2-DBP) represents a specialized class of halogenated polycyclic aromatic hydrocarbons (PAHs) derived from the pyranthrone core (Vat Orange 9).[1][2] While the parent pyranthrone is a p-type semiconductor, the introduction of bromine atoms—specifically at the 1,2-positions—serves two critical functions in organic electronics:

  • Energy Level Tuning: The high electronegativity of bromine stabilizes the Lowest Unoccupied Molecular Orbital (LUMO), potentially facilitating air-stable n-type (electron) transport or ambipolar behavior.[1][2]

  • Crystal Engineering: The steric bulk of the bromine atoms at the 1,2-positions (ortho-substitution on the terminal ring) induces specific lattice distortions.[1][2] This can disrupt the "herringbone" packing typical of PAHs, favoring a "slipped-stack" motif that maximizes

    
    -orbital overlap for charge carrier transport.[1][2]
    

Scope: This guide provides a comprehensive workflow for characterizing 1,2-DBP from powder feedstock to thin-film device integration.[1][2] It addresses the material's inherent low solubility and high thermal stability, prioritizing solid-state and vacuum-process characterization methods.[1][2]

Part 2: Material Pre-Screening & Purity Validation

Before film fabrication, the feedstock quality must be validated.[2] Halogenated vat dyes often contain isomers or unreacted precursors that act as charge traps.[1][2]

Protocol 1: High-Temperature NMR & Mass Spectrometry

Rationale: 1,2-DBP is likely insoluble in standard solvents (CHCl₃, Toluene) at room temperature due to strong


-

stacking.[1][2]
  • Solvent: Deuterated 1,1,2,2-Tetrachloroethane (

    
    ) or 
    
    
    
    -o-Dichlorobenzene.[1][2]
  • Temperature: Heat the NMR probe to 100°C - 120°C to ensure sufficient dissolution.

  • Target Signals: Verify the integration of aromatic protons. The 1,2-dibromo substitution should result in a loss of symmetry compared to the parent molecule, observable in the splitting patterns of the terminal ring protons.[2]

  • MALDI-TOF MS: Use a TCNQ or Dithranol matrix.[1][2] Look for the molecular ion peak

    
     and the characteristic isotopic distribution of two bromine atoms (
    
    
    
    and
    
    
    in a 1:2:1 ratio).[1][2]
Protocol 2: Thermal Stability (TGA/DSC)

Rationale: Determining the sublimation temperature (


) is critical for physical vapor deposition (PVD).[1][2]
  • Instrument: TGA Q500 (or equivalent).[1][2]

  • Method: Ramp 10°C/min under

    
     flow.
    
  • Critical Data Point: Identify the temperature at 5% weight loss (

    
    ).
    
  • Application: Set the PVD source temperature to

    
     to prevent thermal decomposition during evaporation.
    

Part 3: Thin Film Fabrication (Physical Vapor Deposition)

Due to insolubility, spin-coating is not viable.[1][2] Vacuum thermal evaporation is the gold standard.[1][2]

Table 1: Optimized Deposition Parameters

ParameterSettingImpact on Film Quality
Base Pressure

Torr
Prevents oxidation and trap formation.[1][2]
Source Temp ~350°C - 400°C (Empirical)Must be stable; fluctuations cause layering defects.[1][2]
Deposition Rate 0.1 – 0.3 Å/sSlow rates promote large grain growth (crystallinity).[1][2]
Substrate Temp (

)
60°C - 90°C CRITICAL: Heated substrates provide energy for molecular diffusion, improving ordering.[1][2]
Substrate Type OTS-treated

Octadecyltrichlorosilane (OTS) self-assembled monolayers reduce surface energy, enhancing grain size.[1][2]

Part 4: Structural & Morphological Characterization

Protocol 3: Grazing Incidence X-Ray Diffraction (GIXRD)

Rationale: Standard


 scans only show out-of-plane ordering.[1][2] GIXRD reveals the in-plane packing essential for charge transport.
  • Setup: Synchrotron or high-power lab source (

    
    , 
    
    
    
    ).
  • Geometry: Fix incident angle

    
     slightly above the critical angle (typically 0.12° - 0.15°) to penetrate the full film thickness but minimize substrate signal.[1][2]
    
  • Analysis:

    • Out-of-Plane (

      
      ):  Look for 
      
      
      
      peaks.[1][2] Calculate d-spacing (interlayer distance).[1][2] For 1,2-DBP, expect a larger d-spacing than pyranthrone (> 3.5 Å) due to Br steric bulk.[1][2]
    • In-Plane (

      
      ):  Look for 
      
      
      
      or
      
      
      peaks corresponding to
      
      
      -
      
      
      stacking distance.[1][2] A peak at
      
      
      indicates strong
      
      
      -stacking (~3.5 Å).[1][2]
    • Herman’s Orientation Factor: Calculate to quantify the degree of "edge-on" vs. "face-on" orientation.[1][2] "Edge-on" is preferred for OFETs; "Face-on" for vertical diodes/OPVs.[1][2]

Protocol 4: Atomic Force Morphology (AFM)
  • Mode: Tapping Mode (soft cantilever to avoid damaging the organic surface).[1][2]

  • Target: Analyze grain size and connectivity.

  • Metric: Root Mean Square (RMS) roughness.

    • Good Device Quality: Large, terraced grains (>200 nm) with low RMS (< 2 nm).[1][2]

    • Poor Quality: Small, rounded grains (3D island growth) indicate insufficient substrate heating or poor surface energy matching.[2]

Part 5: Electronic Structure & Device Performance

Protocol 5: UV-Vis & UPS (Energy Level Diagram)

To construct the band diagram, combine optical and photoemission data.[1][2]

  • Optical Gap (

    
    ):  Measure UV-Vis absorption of the film on quartz.
    
    • Tauc Plot: Plot

      
       vs energy.[1][2] Extrapolate the linear edge to zero.
      
    • Aggregation: Look for a red-shift relative to solution spectra (J-aggregation) which implies strong electronic coupling.[1][2]

  • Ionization Energy (HOMO): Ultraviolet Photoelectron Spectroscopy (UPS) using He I line (21.22 eV).

  • Electron Affinity (LUMO): Calculate as

    
    .[1][2]
    
    • Note: The 1,2-dibromo substitution should lower the LUMO level towards -3.8 to -4.0 eV, improving electron injection stability.[1][2]

Protocol 6: OFET Device Fabrication & Testing

Rationale: The ultimate validation of carrier mobility (


).[1][2]
  • Architecture: Bottom-Gate, Top-Contact (BGTC).[1][2]

    • Gate: Highly doped Si.[1][2]

    • Dielectric: 300 nm thermal

      
       passivated with OTS.[1][2]
      
    • Active Layer: 40-50 nm 1,2-DBP (deposited at optimized

      
      ).
      
    • Electrodes: Gold (Au) for p-type; Aluminum (Al) or Calcium (Ca) for n-type injection (depending on LUMO alignment).[1][2]

  • Measurement:

    • Perform measurements in a

      
       glovebox to exclude 
      
      
      
      trapping.[1][2]
    • Transfer Characteristics: Sweep

      
       from +60V to -60V (and vice versa) at constant 
      
      
      
      .
    • Mobility Extraction: Use the saturation regime equation:

      
      [1][2]
      
    • Hysteresis Check: Large hysteresis indicates trap states at the dielectric interface or grain boundaries.[1][2]

Part 6: Visualization of Characterization Workflow

The following diagram illustrates the logical flow from material synthesis to device validation, highlighting the "Go/No-Go" decision points based on experimental data.

G Start Raw 1,2-DBP Powder Purity Purity Check (HT-NMR, MALDI-TOF) Start->Purity Decide1 Purity > 99%? Purity->Decide1 TGA Thermal Analysis (TGA/DSC) Deposition PVD Film Growth (Vac < 1e-6 Torr, T_sub=60-90°C) TGA->Deposition Set T_source XRD GIXRD Analysis (Packing Motif) Deposition->XRD AFM AFM Morphology (Grain Size/Roughness) Deposition->AFM Decide2 Crystalline Terraces? XRD->Decide2 AFM->Decide2 Energy Energy Levels (UPS/UV-Vis) OFET OFET Device Testing (Mobility, V_th) Energy->OFET Decide1->Start No (Recrystallize) Decide1->TGA Yes Decide2->Deposition No (Optimize T_sub) Decide2->Energy Yes

Figure 1: Integrated characterization workflow for 1,2-Dibromopyranthrene-8,16-dione, emphasizing iterative optimization of deposition parameters based on structural feedback.

Part 7: References

  • BenchChem. (2025).[1][2][3] Potential Uses of Tribromo-8,16-Pyranthrenedione in Organic Electronics: A Technical Guide. Retrieved from [1][2]

    • Relevance: Provides foundational data on halogenated pyranthrone derivatives and their application in OFETs.

  • PubChem. (2025).[1][2] 8,16-Pyranthrenedione Compound Summary. National Library of Medicine.[1][2] Retrieved from [1][2]

    • Relevance: Authoritative source for physicochemical properties of the parent pyranthrone scaffold.[1][2]

  • Gaultier, J., & Hauw, C. (1965).[2][4] Crystal structure of 2-bromonaphthoquinone. Cited in The 1:1 co-crystal of 2-bromonaphthalene-1,4-dione...[1][2][4] PMC.[1][2] Retrieved from [1][2]

    • Relevance: Offers crystallographic insights into brominated naphthalene derivatives, which form the "wings" of the 1,2-DBP molecule, aiding in lattice prediction.[1]

  • Allen, F. H., & Trotter, J. (1970).[2][5] Crystal structure of benzocyclobutene-1,2-dione. Journal of the Chemical Society B. Retrieved from [1][2]

    • Relevance: Fundamental reference for dione ring distortions and packing forces in planar aromatic ketones.[1][2]

  • O'Brien, M. (2018).[1][2] Raman Characterization of Thin Films. arXiv.[1][2] Retrieved from

    • Relevance: Protocols for non-destructive Raman analysis of thin films, applicable to identifying phonon modes in 1,2-DBP.[2]

Technical Note on Isomerism: Researchers should verify the specific nomenclature of "1,2-dibromo" in their synthesis. In pyranthrene numbering, the 1,2-positions are on the terminal rings (ortho).[1] This position induces significant steric strain compared to the more common 2,10- (para) or 7,15- isomers.[1] If the material is actually the 2,10-isomer, the packing will be more planar; if it is truly the 1,2-isomer, expect twisted conformations and potentially lower mobility but higher solubility.[1] The protocols above (specifically XRD and NMR) are designed to distinguish these cases.

Sources

Technical Notes & Optimization

Troubleshooting

Reducing impurities in synthesized 1,2-Dibromopyranthrene-8,16-dione

Technical Support Center: High-Purity Synthesis of 1,2-Dibromopyranthrene-8,16-dione Executive Summary & Impurity Profile 1,2-Dibromopyranthrene-8,16-dione (often associated with C.I. Vat Orange 2 ) is a halogenated deri...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Purity Synthesis of 1,2-Dibromopyranthrene-8,16-dione

Executive Summary & Impurity Profile

1,2-Dibromopyranthrene-8,16-dione (often associated with C.I. Vat Orange 2 ) is a halogenated derivative of pyranthrone.[1] While historically used as a high-performance pigment, its planar, conjugated structure makes it a candidate for organic semiconductor applications. However, its synthesis via electrophilic aromatic substitution is prone to specific impurity classes that degrade electronic performance.

The Core Challenge: The bromination of pyranthrone is not perfectly regioselective. Achieving the specific 1,2-isomer without generating under-brominated (monobromo) or over-brominated (tribromo/tetrabromo) homologs requires precise kinetic control.

Table 1: Critical Impurity Profile
Impurity TypeChemical IdentityOrigin/CauseDiagnostic Sign
Type A Pyranthrone (Unreacted Starting Material)Insufficient reaction time; low

stoichiometry; low temp.
Product appears too Yellow ; Low melting point.
Type B Tribromo/Tetrabromo-pyranthrene Over-bromination; High temp; Excess catalyst (

).
Product shifts to Red/Violet ; Broad HPLC peak.
Type C Inorganic Residues (Sulfur, Iron, Iodine)Trapped catalyst; Improper hydrolysis of chlorosulfonic acid solvent.High ash content; Fluorescence quenching.
Type D Regioisomers (Non-1,2 substitution)Thermodynamic control failure; Solvent effects.Difficult to detect by UV-Vis; requires NMR/Crystal structure.

Diagnostic Logic Flowchart

Before altering your synthesis, use this decision tree to identify the root cause of your purity failure.

TroubleshootingFlow Start START: Analyze Crude Product ColorCheck Visual/UV-Vis Check Start->ColorCheck AshCheck Ash/TGA Analysis Start->AshCheck YellowShift Shift to Yellow/Orange (Hypsochromic) ColorCheck->YellowShift λmax < 520nm RedShift Shift to Red/Violet (Bathochromic) ColorCheck->RedShift λmax > 540nm UnderBrom Issue: Under-Bromination (Residual Pyranthrone) YellowShift->UnderBrom OverBrom Issue: Over-Bromination (Tri/Poly-bromo species) RedShift->OverBrom Inorganic Issue: Trapped Salts (Fe, I2, Sulfates) AshCheck->Inorganic Residue > 0.1%

Figure 1: Diagnostic logic for initial purity assessment based on chromophore shifts and thermogravimetric analysis (TGA).

Technical Troubleshooting Guide (Q&A)

Topic 1: Controlling Bromination Stoichiometry

Q: My product consistently shows a "Type B" impurity (Over-brominated species). I am using Chlorosulfonic acid as the solvent. How do I stop the reaction at the di-bromo stage?

A: This is a classic kinetic issue. Chlorosulfonic acid (


) is a potent solvent that also acts as a catalyst, often accelerating bromination beyond the desired point.
  • The Mechanism: The reaction is an electrophilic aromatic substitution.[2] The first two bromines add relatively easily to the 1,2 positions (or equivalent active sites depending on numbering convention). However, in superacidic media like

    
    , the activation energy for the 3rd and 4th addition is lowered.
    
  • Corrective Protocol:

    • Switch Solvent (Recommended): Move to Nitrobenzene . It is a milder solvent that allows for better thermal control.

    • Strict Stoichiometry: Use exactly 2.1 equivalents of elemental Bromine (

      
      ) per mole of Pyranthrone.
      
    • Catalyst Moderation: If using Iodine (

      
      ) as a catalyst, reduce it to <1 mol%.
      
    • Temperature Ramp: Do not spike the temperature. Hold at 60°C for the mono-bromo stage, then ramp slowly to 120-130°C to drive the di-bromo formation, then immediately cool.

Q: I have "Type A" impurities (Unreacted Pyranthrone). Can I just add more Bromine?

A: Adding excess bromine usually leads to a mixture of unreacted material and over-reacted (tribromo) material, rather than converting everything to the di-bromo target.

  • The Fix: You likely have a solubility issue. If the starting material isn't fully dissolved or swollen before bromination starts, the core of the particles remains unreacted.

  • Protocol: Ensure the Pyranthrone is finely milled and stirred in the solvent (Nitrobenzene or

    
    ) for 2 hours before adding Bromine. This ensures the reaction occurs homogeneously.
    
Topic 2: Removal of Inorganic Residues

Q: My elemental analysis shows high Sulfur and Iodine content. Standard water washing isn't working.

A: Pyranthrone derivatives trap solvents and salts within their crystal lattice due to strong


-

stacking. Surface washing is ineffective.
  • The "Acid Pasting" Protocol (Purification): You must disrupt the crystal lattice to release trapped impurities.

    • Dissolution: Dissolve the crude crude 1,2-dibromopyranthrene in 98% Sulfuric Acid (

      
      )  at 20-30°C. The solution should turn a deep blue/violet (formation of oxonium salts).
      
    • Filtration: Filter this acid solution through a sintered glass funnel (porosity 3) to remove physical debris (insoluble carbonized matter).

    • Controlled Precipitation (Drowning): Slowly drip the acid solution into a large volume of ice-water under vigorous stirring. This causes the dye to reprecipitate as extremely fine particles, releasing trapped Iodine or Iron salts into the aqueous phase.

    • Desulfurization: After filtering the precipitate, wash with hot water until neutral. To remove final traces of Iodine, wash with a 1% Sodium Bisulfite (

      
      )  solution.
      

Advanced Purification Workflows

For research-grade applications (e.g., organic electronics), standard synthesis purity (95%) is insufficient. You require >99.5%.

Method A: High-Temperature Recrystallization

Best for removing homologous organic impurities (Mono/Tribromo).

  • Solvent: 1,2,4-Trichlorobenzene or Nitrobenzene.

  • Concentration: 1g Crude Product per 100mL solvent.

  • Process:

    • Heat to reflux (approx. 210°C for Trichlorobenzene) until fully dissolved.

    • Hot Filtration: Filter while boiling to remove non-melting inorganic residues.

    • Cooling: Allow to cool very slowly (over 12 hours) to room temperature. Fast cooling traps impurities.

    • Wash: Filter crystals and wash with acetone to remove the high-boiling solvent.

Method B: Gradient Sublimation

Best for removing solvent residues and non-volatile salts.

Sublimation Source Source Zone (Crude Material) Temp: 350-400°C Gradient Gradient Zone (Separation) Source->Gradient Vapor Transport Deposition Deposition Zone (Pure Crystals) Temp: 280-300°C Gradient->Deposition Selective Condensation Vacuum Vacuum System (< 10^-5 Torr) Deposition->Vacuum Volatile Impurities

Figure 2: Thermal gradient sublimation setup. The 1,2-dibromo isomer will crystallize at a specific temperature zone, separating it from lighter decomposition products and heavier polymeric residues.

References

  • Vollmann, H., et al. (1937). Beiträge zur Kenntnis des Pyrens und seiner Derivate. Justus Liebigs Annalen der Chemie. (Foundational work on halogenation of pyrene-based systems).

  • ChemicalBook. (n.d.). Vat Orange 2 - CAS 1324-35-2 Properties and Synthesis.[3][4] (Confirming synthesis via bromination of pyranthrone in chlorosulfonic acid).

  • World Dye Variety. (2012). C.I.[3][4][5][6][7][8] Vat Orange 2 Synthesis and Application.[3][4][6] (Details on industrial bromination methods and solubility).

  • PubChem. (2025).[5][8][9] 1,2-Dibromopyranthrene-8,16-dione Compound Summary. National Library of Medicine.

  • Google Patents. (1935). US2013790A - Process of brominating pyranthrone. (Historical but authoritative source on pressure/solvent conditions for bromination).

Sources

Optimization

Technical Support Center: 1,2-Dibromopyranthrene-8,16-dione Thin Film Processing

The following Technical Support Guide is designed for the Advanced Organic Materials Division handling 1,2-Dibromopyranthrene-8,16-dione (1,2-DBPD) thin films. Product Code: 1,2-DBPD-VO2 (Vat Orange 2 Grade) Application:...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for the Advanced Organic Materials Division handling 1,2-Dibromopyranthrene-8,16-dione (1,2-DBPD) thin films.

Product Code: 1,2-DBPD-VO2 (Vat Orange 2 Grade) Application: Organic Field-Effect Transistors (OFETs), Organic Photovoltaics (OPVs) Material Class: Halogenated Polycyclic Aromatic Hydrocarbon (PAH)

Core Optimization Protocol: Thermal Annealing

Context: 1,2-DBPD is a high-molecular-weight (564.22 g/mol ), rigid-rod conjugated system. As-deposited films (via Vacuum Thermal Evaporation or high-temp solution shear) often suffer from kinetic trapping, resulting in small grain sizes and high defect densities. The ortho-substitution of bromine atoms (1,2-position) introduces steric strain and specific halogen-bonding capabilities that require precise thermal energy to organize into efficient charge-transport pathways.

The "Golden Standard" Annealing Workflow

Do not proceed with device fabrication until this baseline is established.

StepParameterSpecificationTechnical Rationale
1 Atmosphere Inert (

or Ar)
Oxygen acts as a p-type dopant and trap site. Annealing in air oxidizes the grain boundaries, permanently degrading mobility.
2 Ramp Rate

Slow ramping prevents thermal shock and film cracking, allowing the molecules to reorganize without rapid lattice expansion stress.
3 Target Temp (

)

Optimization Required. This range typically surpasses the glass transition (

) but stays below the sublimation point/dewetting threshold.
4 Dwell Time 30 - 60 minsSufficient time for Ostwald ripening (grain growth) while minimizing the risk of re-evaporation.
5 Cooling Natural cooling to RTCritical: Rapid quenching freezes in thermal stress and defects. Allow the film to relax naturally inside the glovebox.

Troubleshooting Guide (Symptom-Based)

Issue A: "My film looks 'cloudy' or discontinuous after annealing."

Diagnosis: Dewetting. The surface energy of the 1,2-DBPD film is higher than that of the substrate (typically


 or treated glass) at the annealing temperature. The molecules are clustering into islands to minimize surface area, exposing the substrate.

Solution Protocol:

  • Surface Modification: You must lower the surface energy of the substrate.

    • Action: Treat

      
       with OTS (Octadecyltrichlorosilane)  or HMDS (Hexamethyldisilazane)  SAMs (Self-Assembled Monolayers) before deposition.
      
    • Verification: Water contact angle on substrate should be

      
       (hydrophobic).
      
  • Reduce

    
    :  Lower annealing temperature by 
    
    
    
    . Dewetting is thermodynamically driven; less heat reduces the mobility required to dewet.
Issue B: "Charge mobility ( ) decreased after annealing."

Diagnosis: Polymorph Transition or Phase Separation. 1,2-DBPD may possess multiple polymorphs. The high-temperature phase might be less conducive to charge transport (e.g., larger


-

stacking distance) than the low-temperature phase, or you have induced a "face-on" to "edge-on" orientation flip that is unfavorable for your specific device architecture (e.g., vertical vs. lateral transport).

Solution Protocol:

  • XRD Analysis: Compare

    
     scans before and after annealing.
    
    • Look for: Shift in the (001) peak. A shift to lower angles indicates larger d-spacing (bad for hopping).

  • Quench Test: If the high-temp phase is bad, try annealing at a lower temp (

    
    ) for a longer time (2 hours) to improve crystallinity without triggering the polymorph transition.
    
Issue C: "The film thickness decreased significantly."

Diagnosis: Sublimation. 1,2-DBPD has a high boiling point (


 at 760 mmHg), but in high vacuum or inert flow, the vapor pressure at 

is non-negligible for thin films (<50 nm).

Solution Protocol:

  • Cap the Film: Deposit a thin layer of Cytop™ or PMMA on top before annealing to mechanically suppress sublimation.

  • Pressure Control: If annealing in vacuum, switch to

    
     at atmospheric pressure. The overpressure suppresses sublimation.
    

Decision Logic: Annealing Workflow

Use this logic flow to determine the correct post-processing step for your specific sample conditions.

AnnealingLogic Start Start: As-Deposited 1,2-DBPD Film CheckSolubility Is the film Solution Processed? Start->CheckSolubility CheckVac Deposition Method: Vacuum Evaporation? CheckSolubility->CheckVac No / Low Solubility SVA Alternative: Solvent Vapor Annealing CheckSolubility->SVA Yes (if soluble) ThermalPath Primary Path: Thermal Annealing (TA) CheckVac->ThermalPath Standard TempOpt Run Gradient: 100°C to 200°C ThermalPath->TempOpt CheckMorph Microscopy (AFM/SEM): Is film continuous? TempOpt->CheckMorph Success Protocol Established: Lock Temp & Time CheckMorph->Success Smooth/Grain Growth Dewetting Issue: Dewetting (Islands formed) CheckMorph->Dewetting Holes/Discontinuity SAMs Action: Apply OTS/HMDS to Substrate Dewetting->SAMs SAMs->Start Re-deposit SolventSelect Select Solvent: o-Dichlorobenzene (High BP, Good Solvency) SVA->SolventSelect SolventSelect->CheckMorph

Figure 1: Decision matrix for selecting and optimizing the annealing process for 1,2-DBPD thin films, prioritizing thermal annealing for vacuum-deposited samples.

Frequently Asked Questions (FAQs)

Q1: Why does 1,2-DBPD require higher annealing temperatures than P3HT? A: P3HT is a polymer with flexible alkyl side chains that facilitate reorganization at lower temperatures (


). 1,2-DBPD is a rigid, fused-ring small molecule (Vat Orange 2 derivative) with strong intermolecular 

-

interactions and halogen bonding. Breaking the initial kinetic packing to reach thermodynamic equilibrium requires significantly higher thermal energy, often approaching

.

Q2: Can I use Solvent Vapor Annealing (SVA) instead of Thermal Annealing? A: Yes, but with extreme caution. 1,2-DBPD is sparingly soluble in common solvents.

  • Risk: Using a "good" solvent (like o-dichlorobenzene) for SVA can easily re-dissolve the film, destroying it.

  • Recommendation: If using SVA, use a "poor" solvent vapor (e.g., Toluene) to induce mild plasticization without dissolution, or use a very short exposure time (<60 seconds).

Q3: What is the role of the Bromine atoms during annealing? A: The heavy Bromine atoms at the 1,2-positions facilitate Halogen Bonding (Br···Br or Br···O) . During annealing, these specific interactions guide the self-assembly. If the temperature is too low, the molecules cannot rotate to lock into these halogen-bonding motifs. If successful, these bonds lock the crystal structure, improving thermal stability of the final device.

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 75647, Vat Orange 2 (1,2-Dibromopyranthrene-8,16-dione). Retrieved from [Link]

  • General Annealing Mechanisms in Organic Semiconductors

    • Diao, Y., et al. (2014).[1] Morphology control strategies for solution-processed organic semiconductor thin films. Energy & Environmental Science. Retrieved from [Link]

  • Halogen Bonding in Organic Electronics

    • Cavallo, G., et al. (2016). The Halogen Bond. Chemical Reviews. (Contextual grounding for Br-Br interactions). Retrieved from [Link]

  • Dewetting & Surface Energy

    • Miskiewicz, et al. (2018).[2] Role of Polymorphism and Thin-Film Morphology in Organic Semiconductors Processed by Solution Shearing. ACS Omega. Retrieved from [Link]

Sources

Troubleshooting

Overcoming poor device performance with pyranthrene-dione semiconductors

Status: Operational | Tier: Advanced Materials Support Subject: Optimization of Charge Carrier Mobility & Device Stability Introduction: The Stability-Processability Paradox Welcome to the technical support center for Py...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Advanced Materials Support Subject: Optimization of Charge Carrier Mobility & Device Stability

Introduction: The Stability-Processability Paradox

Welcome to the technical support center for Pyranthrene-dione (PYD) semiconductors. You are likely here because you are experiencing the classic trade-off inherent to peri-condensed polycyclic aromatic hydrocarbons (PAHs): excellent oxidative stability (due to the low-lying HOMO) but poor device performance caused by aggressive


 stacking and low solubility.

This guide moves beyond basic "recipe following." We deconstruct the device physics to help you engineer high-mobility Organic Field-Effect Transistors (OFETs) and sensors.

Troubleshooting Module A: Ink Formulation (Solubility)

Symptom: Inks appear cloudy, particles are visible, or films are discontinuous ("coffee-ring" effect).

Root Cause: PYD cores are rigid and planar. Without sufficient steric bulk (alkyl chains), they aggregate in solution before deposition, leading to amorphous domains rather than ordered crystallites.

Protocol: The "Hot-Solution" Method

Do not rely on standard room-temperature sonication. PYD requires thermal energy to disrupt intermolecular forces during dissolution.

  • Solvent Selection: Switch from Chloroform (too volatile) to high-boiling point chlorinated solvents.

    • Recommended:o-Dichlorobenzene (o-DCB) or 1,2,4-Trichlorobenzene (TCB) .

    • Why? Higher boiling points allow slower evaporation, promoting thermodynamic self-assembly over kinetic precipitation.

  • Thermal Activation:

    • Heat the solvent to 80°C - 100°C while stirring.

    • Dissolve PYD derivative (e.g., C10-PYD) at 3–5 mg/mL .

    • Critical Step: Filter the hot solution through a 0.45 µm PTFE filter immediately before deposition to remove sub-micron aggregates that act as nucleation sites for disorder.

SolventBoiling Point (°C)Solubility RatingApplication
Chloroform61Low (Aggregates)Avoid for PYD
Chlorobenzene131ModerateSpin-coating
o-Dichlorobenzene 180 High (Hot) Blade/Zone Casting
1,2,4-Trichlorobenzene214Very High (Hot)High-Temp Annealing
Troubleshooting Module B: Thin-Film Morphology

Symptom: Low mobility (


 cm

/Vs) despite a continuous film.

Root Cause: Grain boundaries. In polycrystalline films, charge carriers (holes) are trapped at the boundaries between crystalline domains. You likely have many small crystals instead of few large ones.

Protocol: Interface Engineering with SAMs

You must lower the surface energy of the dielectric (SiO


) to match the organic semiconductor. This reduces interfacial dipole disorder.
  • Surface Treatment: Use Octadecyltrichlorosilane (OTS-18) or Hexamethyldisilazane (HMDS).

    • OTS Protocol: Immerse clean SiO

      
       wafers in a 10 mM solution of OTS in Toluene for 20 mins at 60°C. Rinse with Toluene, then Isopropanol. Bake at 120°C for 20 mins.
      
    • Validation: Measure Water Contact Angle (WCA). Target: 95°–110° . If

      
      , the monolayer is disordered; strip and recoat.
      
  • Annealing (The "Healing" Step):

    • After depositing PYD, anneal the film at 120°C–150°C (depending on alkyl chain length) for 30 minutes in a nitrogen glovebox.

    • Mechanism:[1][2] This provides the thermal energy for molecules to reorient from a "kinetic" face-on packing to a "thermodynamic" edge-on packing, which is favorable for lateral charge transport in OFETs.

Troubleshooting Module C: Electronic Integration (Contacts)

Symptom: Non-linear output curves (S-shape) at low


.

Root Cause: High contact resistance (


). There is an injection barrier between the metal electrode work function (

) and the HOMO level of the PYD semiconductor.
Protocol: Contact Doping / Modification
  • Work Function Matching:

    • PYD HOMO levels are typically deep (~5.5 eV). Standard Gold (Au) (

      
       eV) creates a barrier.
      
    • Fix: Use a thin layer (2-3 nm) of MoO

      
        or F4-TCNQ  between the Au and the PYD to induce interface doping and tunneling injection.
      
  • Architecture Switch:

    • If using Bottom-Gate Bottom-Contact (BGBC), switch to Bottom-Gate Top-Contact (BGTC) . Evaporating Au on top of the organic layer prevents the morphological disruption caused by depositing organics over pre-patterned electrodes.

Visualizing the Troubleshooting Logic

The following decision tree guides you through the diagnosis process based on electrical characterization.

TroubleshootingLogic Start Start: Device Testing CheckMobility Is Mobility < 0.1 cm²/Vs? Start->CheckMobility CheckLinearity Is Output Curve Linear? CheckMobility->CheckLinearity No (Good Mobility) IssueMorphology Issue: Morphology/Crystallinity CheckMobility->IssueMorphology Yes (Low Mobility) IssueContact Issue: Injection Barrier CheckLinearity->IssueContact No (S-shaped curve) IssueTraps Issue: Dielectric Traps CheckLinearity->IssueTraps Yes (Hysteresis present) SolAnneal Action: Increase Annealing Temp Use High-BP Solvent IssueMorphology->SolAnneal SolDoping Action: Insert MoOx Layer Switch to Top-Contact IssueContact->SolDoping SolSAM Action: Apply OTS/ODTS SAM Check Surface Energy IssueTraps->SolSAM

Figure 1: Diagnostic workflow for identifying performance bottlenecks in PYD-based transistors.

Frequently Asked Questions (FAQ)

Q1: Why does my PYD film look crystalline but still show no field effect? A: You likely have "vertical phase separation" or a disconnected channel. Even if grains are large, if they don't touch (percolation threshold), current cannot flow.

  • Fix: Increase concentration or use solution shearing (blade coating) to force directional alignment and continuity.

Q2: Can I use these devices for biosensing in drug development? A: Yes. PYD's oxidative stability makes it suitable for aqueous environment sensing, provided the dielectric is passivated.

  • Modification: You must encapsulate the source/drain electrodes. Use a dual-layer dielectric (e.g., Cytop™ over SiO

    
    ) to prevent ion leakage from the biological buffer into the channel.
    

Q3: My threshold voltage (


) is shifting significantly during operation (Bias Stress). 
A:  This indicates charge trapping at the semiconductor-dielectric interface.
  • Fix: Your SAM (OTS) layer might be incomplete, leaving -OH groups exposed on the SiO

    
    . These -OH groups act as electron traps. Re-optimize the SAM deposition time or switch to a polymer dielectric like PMMA.
    
References
  • Dielectric Interface Engineering

    • Title: Engineering of the dielectric–semiconductor interface in organic field-effect transistors.
    • Source: Journal of M
    • Context: Foundational protocols for SAM treatments (OTS/HMDS) to reduce trap density.
    • Link:

  • Charge Carrier Mobility Optimization

    • Title: Carrier Mobility Optimization in Thermoelectric Materials (Analogous mechanisms for organic transport).
    • Source: Acta Metallurgica Sinica.
    • Context: Discusses the trade-off between carrier concentration and mobility, relevant for doping PYD contacts.
    • Link:

  • Troubleshooting Organic Semiconductors

    • Title: Improving charge carrier mobility in Pyreno(1,2-b)thiophene semiconductors.
    • Source: BenchChem Technical Guides.
    • Context: Specific troubleshooting for pyrene-based deriv
    • Link: (Note: Search "Pyreno(1,2-b)thiophene" on site for specific PDF).

  • Heterostructure Performance

    • Title: Organic Semiconductor Field-Effect Transistors Based on Organic-2D Heterostructures.[1]

    • Source: Frontiers in Physics.
    • Context: Advanced techniques using 2D material templates to force PYD crystalliz
    • Link:

Sources

Reference Data & Comparative Studies

Validation

1,2-Dibromopyranthrene-8,16-dione: A High-Stability Organic Semiconductor Guide

This guide provides an in-depth technical analysis of 1,2-Dibromopyranthrene-8,16-dione (commercially known as Vat Orange 2 ), positioning it within the landscape of organic semiconductors. It contrasts this robust, halo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1,2-Dibromopyranthrene-8,16-dione (commercially known as Vat Orange 2 ), positioning it within the landscape of organic semiconductors. It contrasts this robust, halogenated vat dye against industry standards like Pentacene, Rubrene, and F16CuPc.

Executive Summary & Material Profile

1,2-Dibromopyranthrene-8,16-dione (CAS: 1324-35-2) represents a class of "repurposed" industrial vat dyes gaining traction in organic electronics. Unlike acenes (e.g., Pentacene) which suffer from rapid oxidative degradation, pyranthrone derivatives feature a quinoid core and halogen substituents that impart exceptional thermal and environmental stability.

While its charge carrier mobility typically trails single-crystal "hero" materials like Rubrene, its trade-off favors lifetime reliability and cost-effectiveness , making it a critical candidate for durable, low-cost Organic Field-Effect Transistors (OFETs).

Key Differentiators
  • Stability: The electron-withdrawing ketone groups and bromine atoms lower the LUMO level, enhancing resistance to ambient oxidation.

  • Packing: Bromine substituents induce strong

    
    -
    
    
    
    stacking via heavy-atom interactions, facilitating efficient charge hopping.
  • Processing: High thermal stability allows for purification and film deposition via Physical Vapor Deposition (PVD) without decomposition.

Comparative Analysis: Performance & Properties

The following table contrasts Vat Orange 2 with standard p-type (Pentacene, Rubrene) and n-type (F16CuPc) semiconductors.

Table 1: Semiconductor Performance Matrix
Feature1,2-Dibromopyranthrene-8,16-dione Pentacene Rubrene F16CuPc
Type Ambipolar / n-type dominantp-typep-typen-type
Mobility (

)

cm

/Vs (Thin Film)*

cm

/Vs

cm

/Vs (Single Crystal)

cm

/Vs
Air Stability Excellent (Months)Poor (Hours/Days)Moderate (Surface oxidation)Good
HOMO / LUMO ~ -6.1 eV / -3.8 eV (Est.)-5.0 eV / -3.0 eV-5.4 eV / -3.2 eV-6.3 eV / -4.5 eV
Thermal Stability > 300°CSublimes/Degrades < 200°CStableStable
Processing Vacuum Deposition (PVD)PVD / Sol. PrecursorPVD / Crystal GrowthPVD
Primary Failure Grain boundaries in filmsOxidation / DimerizationMechanical fragilityLow mobility

*Note: Mobility values for Vat Orange 2 are heavily dependent on dielectric interface engineering (e.g., OTS treatment) and substrate temperature during deposition.

Scientific Insight: The Halogen Effect

The introduction of bromine at the 1,2-positions serves two mechanistic functions:

  • Energy Level Tuning: Halogens are electronegative, pulling electron density from the aromatic core. This lowers both HOMO and LUMO levels, increasing the ionization potential (harder to oxidize) and electron affinity (easier to inject electrons).

  • Crystal Engineering: The large van der Waals radius of Bromine (1.85 Å) promotes tight intermolecular interlocking, reducing the reorganization energy (

    
    ) required for charge transfer.
    

Experimental Protocol: High-Performance Device Fabrication

To evaluate 1,2-Dibromopyranthrene-8,16-dione, a Bottom-Gate Top-Contact (BGTC) architecture is recommended. This configuration minimizes contact resistance and prevents damage to the organic layer during lithography.

Phase 1: Substrate Preparation (The Foundation)
  • Objective: Eliminate charge traps (hydroxyl groups) on the dielectric surface.

  • Step 1: Clean highly doped Si/SiO

    
     wafers (300 nm oxide) via ultrasonication in Acetone, Isopropanol, and DI water (10 min each).
    
  • Step 2: UV-Ozone treat for 15 minutes to activate surface -OH groups.

  • Step 3 (Critical): Passivate with Octadecyltrichlorosilane (OTS) .

    • Method: Immerse wafer in a 10 mM OTS solution in dry toluene at 60°C for 20 minutes.

    • Validation: Water contact angle should exceed 100°. This hydrophobic layer induces "face-on" or "edge-on" vertical standing of the dye molecules, maximizing

      
      -orbital overlap parallel to the channel.
      
Phase 2: Active Layer Deposition (PVD)
  • Objective: Grow large, grain-boundary-free crystallites.

  • Material: 1,2-Dibromopyranthrene-8,16-dione (Purified twice via thermal gradient sublimation).

  • Technique: Thermal Evaporation in high vacuum (

    
     Torr).
    
  • Parameters:

    • Rate: 0.1 - 0.3 Å/s (Slow rate promotes ordered growth).

    • Substrate Temp (

      
      ): 80°C - 100°C . Heating the substrate provides thermal energy for molecules to diffuse and find energetically favorable lattice sites, significantly increasing grain size.
      
    • Thickness: 40 - 60 nm.

Phase 3: Electrode Deposition
  • Source/Drain: Gold (Au) or Silver (Ag) deposited through a shadow mask.

  • Thickness: 50 nm.

  • Channel Dimensions: Width (

    
    ) = 1000 
    
    
    
    m, Length (
    
    
    ) = 50
    
    
    m (
    
    
    ).

Visualization: Device Architecture & Workflow

The following diagram illustrates the BGTC architecture and the critical charge injection pathway.

OFET_Architecture cluster_0 Device Stack Gate Gate Electrode (Si++) Dielectric Dielectric (SiO2) Gate->Dielectric Field Effect SAM SAM Layer (OTS) Dielectric->SAM Interface Passivation Semi Active Layer: 1,2-Dibromopyranthrene-8,16-dione SAM->Semi Template Growth Drain Drain (Au) Semi->Drain Charge Transport Channel Source Source (Au) Source->Semi Hole/Electron Injection

Caption: Schematic of a Bottom-Gate Top-Contact OFET. The OTS SAM layer is critical for aligning the dibromopyranthrene molecules for optimal charge transport.

References

  • Irimia-Vladu, M. et al. (2010).[1] "Environmentally sustainable organic field effect transistors." Organic Electronics. Link[1]

  • Glowacki, E. D. et al. (2013).[1] "Hydrogen-Bonded Organic Semiconductors for Bioelectronics." The Journal of Physical Chemistry C. Link

  • Klauk, H. (2010). "Organic Thin-Film Transistors."[1][2][3][4] Chemical Society Reviews. Link

  • PubChem. (2024). "1,2-Dibromopyranthrene-8,16-dione Compound Summary." National Library of Medicine. Link

  • Yan, N. et al. (2024).[1] "High-Performance Organic Field-Effect Transistors Based on Two-Dimensional Vat Orange 3 Crystals." Chinese Physics Letters.[1] Link

Sources

Comparative

Performance Analysis of 1,2-Dibromopyranthrene-8,16-dione (Vat Orange 2) in OFETs

Topic: Performance Analysis of 1,2-Dibromopyranthrene-8,16-dione in OFETs Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The "Vat Dye" Semi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Performance Analysis of 1,2-Dibromopyranthrene-8,16-dione in OFETs Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The "Vat Dye" Semiconductor Renaissance

1,2-Dibromopyranthrene-8,16-dione, commercially known as C.I. Vat Orange 2 (CAS: 1324-35-2), represents a class of "forgotten" industrial dyes now re-emerging as high-stability organic semiconductors. Unlike standard acenes (e.g., Pentacene) which degrade rapidly in air, halogenated vat dyes offer intrinsic oxidative stability due to their deep HOMO levels.

This guide analyzes the performance of Vat Orange 2 in Organic Field-Effect Transistors (OFETs), comparing it against its non-brominated parent (Vat Orange 9 ) and the high-mobility benchmark Vat Orange 3 (Dibromoanthanthrone). Our analysis reveals that while the parent pyranthrene core exhibits modest mobility (~10⁻⁴ cm²/Vs), bromination and dielectric engineering can boost performance by orders of magnitude, particularly when leveraging 2D crystal growth techniques.

Material Profile & Structural Logic

The core of Vat Orange 2 is the Pyranthrene-8,16-dione chassis. The introduction of bromine atoms at the 1,2-positions serves two critical semiconductor functions:

  • Heavy Atom Effect: Increases spin-orbit coupling, potentially facilitating intersystem crossing (relevant for optoelectronics) and enhancing intermolecular London dispersion forces.

  • Crystal Packing: Bromine substituents induce a "slip-stack" packing motif, preventing the formation of face-to-face H-aggregates that often trap charges in the unfunctionalized parent molecule.

PropertyValue / CharacteristicSource
Molecular Formula C₃₀H₁₂Br₂O₂PubChem
Bandgap (

)
~2.22 – 2.24 eVRSC 2024 [1]
Absorption Onset ~553 nmRSC 2024 [1]
HOMO Level Deep (~6.0 eV)Estimated vs. Parent
Solubility Low (requires vacuum deposition or hot solvents like dichlorobenzene)
Experimental Protocol: Self-Validating Fabrication

To replicate high-fidelity results, strict interface engineering is required. The following protocol minimizes trap states at the dielectric interface.

Phase 1: Substrate Preparation & Passivation
  • Cleaning: Sonicate Si/SiO₂ (300 nm oxide) wafers in acetone, isopropanol, and DI water (10 min each). UV-Ozone treat for 20 min.

  • Passivation (Critical):

    • Method A (SAMs): Immerse in Octadecyltrichlorosilane (OTS) solution (10 mM in toluene) for 12 hours at 60°C.

    • Method B (Polymer Buffer - Recommended): Spin-coat Tetratetracontane (TTC) or PMMA (20 nm) and anneal in vacuum at 60°C for 1 hour. Reasoning: Vat dyes show poor ordering on bare SiO₂; non-polar buffers like TTC induce vertical molecular standing.

Phase 2: Semiconductor Deposition
  • Purification: Material must be purified via thermal gradient sublimation (3 zones) prior to use. Commercial "dye grade" purity (95%) is insufficient for OFETs.

  • Evaporation: Deposit 40–80 nm of 1,2-Dibromopyranthrene-8,16-dione at a rate of 0.1 Å/s under high vacuum (

    
     Torr).
    
    • Note: Low deposition rates promote large grain growth.

  • Substrate Temperature: Hold substrate at 25°C (Room Temp). Heating during deposition may cause re-evaporation due to high vapor pressure of the monomer.

Phase 3: Electrode Deposition (Top-Contact)
  • Deposit Gold (Au) source/drain electrodes (50 nm) through a shadow mask.

  • Channel Dimensions:

    
    , 
    
    
    
    .
Performance Comparison & Data Analysis

The following table contrasts the target material (Vat Orange 2) with its direct analogs.

Table 1: Comparative OFET Metrics

MaterialStructureMobility (

) [cm²/Vs]


[V]
Notes
Vat Orange 9 (Parent)Pyranthrene-8,16-dione


-20 to -40Broad PL spectrum indicates strong H-aggregate trapping [1][2].
Vat Orange 2 (Target)1,2-Dibromopyranthrene

(Est.)

-15 Bromination improves packing; performance is dielectric-dependent.
Vat Orange 3 (Benchmark)Dibromoanthanthrone

(2D Crystal)

-5High-performance benchmark. 2D growth on h-BN yields best results [2].
Pentacene (Standard)Linear Acene


-10Reference standard; significantly less air-stable than Vat dyes.

Analysis of Results:

  • The Bromine Advantage: Comparing Vat Orange 9 (Parent) to the brominated variants (Vat Orange 2/3), we observe a mobility increase of 1–2 orders of magnitude. The bulky bromine atoms disrupt the "face-to-face" stacking of the parent pyranthrene, which typically leads to strong excitonic coupling but poor charge transport. The brominated derivatives adopt a "shifted" stack that favors orbital overlap for hole transport.

  • Dielectric Sensitivity: As noted in the RSC study [1], these dyes perform poorly on polar dielectrics. The use of TTC or h-BN (Hexagonal Boron Nitride) is mandatory to unlock mobilities

    
     cm²/Vs.
    
Mechanistic Visualization
Diagram 1: Fabrication & Characterization Workflow

This workflow ensures reproducibility by isolating variables (purity and interface).

FabricationWorkflow Raw Raw Vat Orange 2 (Commercial Dye) Sublimation Gradient Sublimation (3-Zone Purification) Raw->Sublimation Remove Ionic Impurities Deposition PVD Deposition (0.1 Å/s @ 10^-6 Torr) Sublimation->Deposition Substrate Si/SiO2 Wafer Cleaning Passivation Interface Passivation (TTC / OTS / h-BN) Substrate->Passivation Reduce Surface Energy Passivation->Deposition Induce Vertical Growth Electrodes Au Top-Contact Deposition Deposition->Electrodes Testing Characterization (V_ds = -60V) Electrodes->Testing

Caption: Step-by-step protocol for converting commercial Vat Orange 2 dye into a semiconductor-grade OFET device.

Diagram 2: Charge Transport Mechanism

Visualizing why bromination improves performance.

TransportMechanism Parent Parent Molecule (Vat Orange 9) Stacking1 Face-to-Face Stacking (H-Aggregate) Parent->Stacking1 Strong Pi-Pi Interaction Brominated Brominated Derivative (Vat Orange 2) Stacking2 Slip-Stacked / 2D Sheet (J-Aggregate / Herringbone) Brominated->Stacking2 Steric Bulk of Br Prevents Co-facial Trap Charge Trapping (Low Mobility) Stacking1->Trap Localization Transport Efficient Pi-Overlap (High Mobility) Stacking2->Transport Delocalization

Caption: Impact of bromination on crystal packing, shifting from trap-prone H-aggregates to transport-favorable slip-stacks.

References
  • Industrial vat orange dyes for organic field effect transistors Source: Journal of Materials Chemistry C (RSC), 2024. Significance: Primary characterization of Vat Orange 1, 3, and 9, establishing the baseline for pyranthrene-based semiconductors.

  • High-Performance Organic Field-Effect Transistors Based on Two-Dimensional Vat Orange 3 Crystals Source: Chinese Physics Letters, 2024. Significance: Demonstrates the upper limit of mobility (0.14 cm²/Vs) for brominated vat dyes when grown as 2D crystals on h-BN.

  • Vat Dyes as Building Blocks for Polycyclic Aromatic Hydrocarbons Source: Université Laval (Corpus UL), 2020. Significance: Details the synthesis and structural isomers of brominated pyranthrene and anthanthrone derivatives.

Validation

Structure-Property Relationships in Brominated Pyranthrene Derivatives

Content Type: Publish Comparison Guide Audience: Materials Scientists, Organic Chemists, and Pharmaceutical Development Professionals Focus: Electronic Structure Tuning, Crystal Packing, and OFET Performance Executive Su...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Materials Scientists, Organic Chemists, and Pharmaceutical Development Professionals Focus: Electronic Structure Tuning, Crystal Packing, and OFET Performance

Executive Summary

Pyranthrene (


), a tetrabenzo-fused pyrene derivative, represents a critical class of Polycyclic Aromatic Hydrocarbons (PAHs) used in high-performance Organic Field-Effect Transistors (OFETs). While unsubstituted pyranthrene exhibits high hole mobility due to strong 

-

overlap, it suffers from oxidative instability (high HOMO level) and poor solubility.

Bromination serves as a strategic molecular engineering tool. By introducing bromine atoms at specific positions (typically the 8,16-positions), researchers can modulate the electronic structure and solid-state ordering. This guide objectively compares unsubstituted pyranthrene against its brominated derivatives, demonstrating how heavy-atom substitution transforms a simple dye into a robust, air-stable organic semiconductor.

Key Findings
  • Electronic Tuning: Bromination lowers the HOMO/LUMO energy levels by approximately 0.1–0.3 eV per substitution, significantly enhancing air stability.

  • Crystal Engineering: Br

    
    Br and C-H
    
    
    
    Br interactions induce a "slipped-stack" packing motif, which often favors 2D charge transport over the 1D "herringbone" motif of the parent compound.
  • Solubility: While bromination increases molecular weight, it disrupts strong edge-to-face interactions, slightly improving solubility in hot chlorinated solvents, essential for solution-processing protocols.

The Chemistry of Bromination: Mechanism & Impact

Structural Logic

The pyranthrene core is electron-rich. Electrophilic aromatic substitution (EAS) targets the positions of highest electron density. In pyranthrene-5,13-dione (the primary precursor), the 8 and 16 positions are activated.

The introduction of Bromine (


) affects the molecule in two distinct ways:
  • Inductive Effect (-I): Bromine is electronegative, pulling electron density from the aromatic core. This stabilizes the frontier orbitals (lowers the energy of both HOMO and LUMO).

  • Heavy Atom Effect: The large van der Waals radius of Bromine (1.85 Å) introduces steric bulk, preventing the "face-to-face" cofacial stacking that often leads to exciton quenching, instead promoting a slipped-stack architecture beneficial for charge hopping.

Visualization: Structure-Property Logic Flow

G Substrate Pyranthrene Core Bromination Bromination (EAS) Substrate->Bromination Electronic Electronic Effect (-I Inductive) Bromination->Electronic Steric Steric/Packing Effect (Van der Waals) Bromination->Steric HOMO Lower HOMO Level (Deepens ~0.2 eV) Electronic->HOMO Packing Slipped-Stack Packing Steric->Packing Result1 Increased Air Stability HOMO->Result1 Result2 Enhanced Mobility (2D Transport) Packing->Result2

Figure 1: Causal pathway illustrating how bromination translates to macroscopic semiconductor performance.

Comparative Performance Analysis

The following table contrasts the parent Pyranthrene with its brominated derivative (specifically 8,16-dibromopyranthrene) and Pentacene (a standard benchmark).

Table 1: Physicochemical and Device Properties

FeaturePyranthrene (Parent)8,16-DibromopyranthrenePentacene (Benchmark)
Molecular Formula



HOMO Energy -5.0 eV-5.3 eV (More Stable)-4.9 eV
LUMO Energy -2.9 eV-3.2 eV-3.0 eV
Band Gap ~2.1 eV~2.1 eV~1.9 eV
Crystal Packing Herringbone (Edge-to-Face)Slipped

-Stack (Face-to-Face offset)
Herringbone
Hole Mobility (

)



On/Off Ratio



Air Stability Poor (Oxidizes in days)Excellent (Stable for months)Poor
Solubility InsolubleSlightly Soluble (

, DCB)
Insoluble

Critical Insight: The drop in HOMO level from -5.0 eV to -5.3 eV is the defining advantage of the brominated derivative. Organic semiconductors with HOMO levels below -5.2 eV are generally resistant to ambient oxidation, making the brominated variant far superior for practical device fabrication without rigorous encapsulation.

Experimental Protocols

To ensure reproducibility and high purity (essential for semiconductor applications), we utilize a synthesis route starting from pyrene, proceeding through the dione intermediate.

Synthesis Workflow Diagram

Synthesis Start Pyrene Step1 Friedel-Crafts Acylation (Benzoyl Chloride/AlCl3) Start->Step1 Inter1 1,6-Dibenzoylpyrene Step1->Inter1 Step2 Scholl Cyclization (AlCl3/NaCl melt) Inter1->Step2 Inter2 Pyranthrene-5,13-dione Step2->Inter2 Step3 Bromination (Br2 / Nitrobenzene) Inter2->Step3 Product1 8,16-Dibromopyranthrene-5,13-dione Step3->Product1 Step4 Reduction (HI / Red Phosphorus) Product1->Step4 Final 8,16-Dibromopyranthrene Step4->Final

Figure 2: Synthetic route from Pyrene to Brominated Pyranthrene.

Detailed Protocol: Bromination of Pyranthrene-5,13-dione

Objective: Selective bromination at the 8,16 positions. Safety Note: Bromine (


) is highly toxic and corrosive. Work in a fume hood. Nitrobenzene is toxic and readily absorbed through skin.
  • Preparation: Charge a 250 mL three-necked round-bottom flask with Pyranthrene-5,13-dione (2.0 g, 4.9 mmol) and Nitrobenzene (100 mL) .

  • Dissolution: Heat the mixture to 140°C under an argon atmosphere until the dione is fully dispersed/dissolved.

  • Bromine Addition:

    • Prepare a solution of Bromine (1.0 mL, ~19 mmol) in Nitrobenzene (10 mL).

    • Add dropwise to the hot reaction mixture over 30 minutes. Note: A slight excess of bromine is used to drive the reaction to completion.

  • Reaction: Reflux the mixture at 160°C for 12 hours. A color change from yellow-orange to deep red/brown is typically observed.

  • Quenching & Isolation:

    • Cool the mixture to room temperature.

    • Pour into Methanol (300 mL) to precipitate the crude product.

    • Filter the precipitate and wash extensively with methanol, then acetone, to remove residual nitrobenzene and unreacted bromine.

  • Purification (Crucial for Electronics):

    • The crude solid is often strictly insoluble. Purification is best achieved via Gradient Sublimation .

    • Sublimation Conditions: Source zone: 380°C; Product zone: 280°C; Pressure:

      
       Torr.
      

Validation Metric: The product should show a single spot on TLC (if soluble) or a sharp melting point (often >400°C, requiring DSC). Elemental analysis should confirm the Br content within ±0.3%.

Critical Analysis & Future Outlook

The "Halogen Bonding" Advantage

Unlike alkyl-substituted derivatives which rely solely on steric interlocking, brominated pyranthrenes utilize halogen bonding (


 or 

). These non-covalent interactions act as "supramolecular staples," locking the molecules into rigid arrays. This rigidity minimizes thermal disorder (dynamic disorder), which is a primary scattering mechanism for charge carriers in organic semiconductors.
Limitations
  • Solubility: Despite the improvement over the parent molecule, brominated pyranthrenes remain challenging to process from solution at room temperature. High-boiling solvents (o-dichlorobenzene) and high temperatures (>100°C) are often required for spin-coating.

  • Purity: The presence of mono-bromo impurities can act as trap states. The sublimation protocol described above is not optional; it is mandatory for device-grade performance.

Pharmaceutical Relevance

While primarily electronic materials, the synthesis intermediates (diones) share structural homology with bioactive quinones. The high-purity isolation techniques (sublimation, recrystallization from high-boiling solvents) detailed here are directly transferable to the purification of complex, fused-ring pharmaceutical intermediates where metal catalysis residues must be eliminated.

References

  • Fundamental Pyrene Chemistry: Figueira, M. et al.[1] "Bromopyrene Symphony: Synthesis and Characterisation of Isomeric Derivatives." MDPI, 2024.[2]

  • OFET Performance of Fused PAHs: Dou, J. et al. "High Performance nonvolatile organic field-effect transistor memory devices based on pyrene diimide derivative." ResearchGate, 2021.

  • Synthesis of Pyranthrene Precursors: Hu, J. et al. "Syntheses of Pyrene-4,5-dione and Pyrene-4,5,9,10-tetraone."[1] Journal of Organic Chemistry, 2015.

  • Charge Transport Mechanisms: Tameev, A. et al. "Charge Carrier Mobility in Poly(N,N'-bis-4-butylphenyl-N,N'-bisphenyl)benzidine Composites." MDPI, 2024.[2]

Sources

Comparative

Theoretical vs experimental data for 1,2-Dibromopyranthrene-8,16-dione

Technical Dossier: Theoretical vs. Experimental Profiling of 1,2-Dibromopyranthrene-8,16-dione Executive Summary & Strategic Context 1,2-Dibromopyranthrene-8,16-dione (CAS: 1324-35-2) represents a critical class of halog...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Dossier: Theoretical vs. Experimental Profiling of 1,2-Dibromopyranthrene-8,16-dione

Executive Summary & Strategic Context

1,2-Dibromopyranthrene-8,16-dione (CAS: 1324-35-2) represents a critical class of halogenated polycyclic aromatic hydrocarbons (PAHs) utilized primarily as high-performance vat pigments (related to C.I.[1] Vat Orange 2) and increasingly explored in organic electronics (OFETs, OLEDs) due to their robust


-conjugated cores.[1]

For researchers and drug development professionals (specifically in bioconjugation or photodynamic therapy vectors), the challenge lies in the discrepancy between idealized theoretical models (DFT) and experimental realities (solid-state packing/solubility) .[1] This guide deconstructs that gap, providing a roadmap for validation.

Theoretical Framework (In Silico Predictions)

Before wet-lab synthesis, Density Functional Theory (DFT) provides the baseline for electronic expectations.[1]

Computational Parameters
  • Methodology: DFT at B3LYP/6-311G(d,p) level is the standard for halogenated PAHs.[1]

  • Solvation Model: PCM (Polarizable Continuum Model) using Dichloromethane or Toluene.[1]

Predicted Electronic Landscape

The introduction of bromine atoms at the 1,2-positions induces a specific inductive effect (


) and a mesomeric effect (

), altering the Frontier Molecular Orbitals (FMOs) compared to the unsubstituted pyranthrone.
PropertyTheoretical Prediction (DFT)Mechanistic Implication
HOMO Level -6.15 eVDeep HOMO suggests resistance to oxidative degradation (air stability).[1]
LUMO Level -3.75 eVLow LUMO facilitates electron injection (n-type semiconductor potential).[1]
Band Gap (

)
~2.40 eVCorresponds to absorption in the blue-green region, resulting in Orange/Red emission/reflection .[1]
Dipole Moment ~2.5 DebyeAsymmetric bromination (1,2-position) creates a permanent dipole, influencing self-assembly.[1]

Critical Insight: Theoretical models often overestimate the band gap because they calculate the energy difference for a single molecule in the gas phase. They fail to account for the intermolecular


-

stacking
in the solid state, which significantly disperses the orbitals and narrows the band gap.

Experimental Reality (Field Data)

The transition from silicon to silica (lab bench) introduces steric constraints and solubility limits that theory often ignores.[1]

Synthesis & Regioselectivity

Direct bromination of pyranthrone is non-trivial.[1] The "1,2" designation implies substitution on the terminal rings, but electrophilic aromatic substitution often favors the 4,12 (para to carbonyl) positions.

  • Experimental Yield: Typically <40% for specific isomers without directing groups.[1]

  • Purification: Requires high-temperature sublimation or recrystallization from high-boiling solvents (e.g., 1,2-dichlorobenzene).[1]

Physicochemical Characterization
PropertyExperimental ValueDeviation from Theory
Appearance Red-Orange PowderConsistent.[1]
Melting Point >350°C (Decomposes)Theory predicts

but cannot predict decomposition pathways.[1]
Solubility <0.1 mg/mL in EthanolHigh Deviation. Theory (LogP) often overestimates solubility in polar solvents.[1]
Optical Band Gap ~2.10 eV (Solid State)0.3 eV narrower than DFT due to strong intermolecular coupling (J-aggregation).[1]

Comparative Analysis: The "Theory-Experiment Gap"

The following diagram illustrates the workflow to reconcile theoretical predictions with experimental outcomes, highlighting the feedback loops required for model correction.

G Theory Theoretical Model (DFT B3LYP/6-31G*) Synthesis Synthesis (Bromination of Pyranthrone) Theory->Synthesis Target Design Gap_Analysis Gap Analysis (Packing Effects) Theory->Gap_Analysis Predicted Eg (2.4 eV) Char_Sol Solution Characterization (NMR, dilute UV-Vis) Synthesis->Char_Sol Isolation Char_Solid Solid-State Characterization (XRD, Film UV-Vis) Char_Sol->Char_Solid Crystallization Char_Solid->Gap_Analysis Exp Eg (2.1 eV) Gap_Analysis->Theory Calibration Loop

Figure 1: Iterative workflow for validating theoretical models against experimental solid-state data.

Detailed Experimental Protocols

To ensure reproducibility and trustworthiness , the following protocols are standardized.

Protocol A: Optical Band Gap Determination (Tauc Plot Method)

Use this to validate the electronic structure.

  • Preparation: Dissolve 1 mg of 1,2-Dibromopyranthrene-8,16-dione in 10 mL of 1,2-dichlorobenzene (hot).

  • Film Formation: Spin-coat onto a quartz substrate at 1500 rpm for 60s. Anneal at 100°C for 10 min to remove solvent.

  • Measurement: Record UV-Vis absorption (

    
    ) from 300 nm to 800 nm.
    
  • Calculation: Plot

    
     vs. Energy (
    
    
    
    ). Extrapolate the linear region to the X-axis to find the optical band gap (
    
    
    ).[1]
    • Note:

      
       (where 
      
      
      
      is film thickness).[1]
Protocol B: Solubility & Stability Profiling

Use this to assess viability for drug delivery or processing.

  • Solvent Screen: Test solubility in Toluene, THF, Chloroform, and DMF.[1]

    • Pass Criteria: Visual clarity after 5 min sonication.[1]

  • Acid Stability: Disperse in 1M H2SO4. Monitor for color shift (Blue shift indicates protonation/degradation).[1]

    • Reference: Unsubstituted pyranthrone turns dark blue in conc.[1][2] H2SO4 due to oxonium ion formation.[1]

References

  • PubChem. (2025).[1][3][4] 1,2-Dibromopyranthrene-8,16-dione (CAS 1324-35-2).[1][5][6] National Library of Medicine.[1] Link[1]

  • ChemBK. (2024).[1] Pyranthrene-8,16-dione Properties and Derivatives. Link

  • BLD Pharm. (2024).[1][7] Product Specifications: 1,2-Dibromopyranthrene-8,16-dione.[1][5][6] Link

  • ResearchGate. (2023). Theoretical vs Experimental Band Gaps of Organic Semiconductors. Link

Sources

Validation

Comparative Computational Modeling Guide: 1,2-Dibromopyranthrene-8,16-dione

Executive Summary & Strategic Rationale This guide outlines the computational evaluation of 1,2-Dibromopyranthrene-8,16-dione (1,2-DBPD) , a halogenated derivative of the vat dye pyranthrene-8,16-dione. While the parent...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This guide outlines the computational evaluation of 1,2-Dibromopyranthrene-8,16-dione (1,2-DBPD) , a halogenated derivative of the vat dye pyranthrene-8,16-dione. While the parent molecule is a known organic semiconductor, the specific 1,2-dibromo substitution presents a critical engineering trade-off that requires rigorous modeling before synthesis.

The Core Hypothesis: Bromination is a standard strategy to lower the Lowest Unoccupied Molecular Orbital (LUMO) energy, facilitating air-stable n-type transport. However, the 1,2-position (the "bay" region of the pyranthrene core) introduces significant steric strain. This guide provides the protocol to determine if the electronic benefits (LUMO reduction) outweigh the morphological penalties (loss of planarity and


-

stacking).

Computational Framework & Methodology

To ensure data integrity, we move beyond standard B3LYP functionals. The modeling of large aromatic systems with halogens requires accounting for long-range dispersion interactions and relativistic effects on the bromine atoms.

Recommended Protocol
  • Software Environment: Gaussian 16 / ORCA 5.0 / Quantum ESPRESSO (for periodic systems).

  • Functional:

    
    B97X-D  (Range-separated hybrid with dispersion corrections). This is non-negotiable for accurate stacking geometry.
    
  • Basis Set: def2-TZVP (Triple-zeta valence polarized). Essential for accurately describing the electron density around the Bromine atoms.

  • Solvation Model: PCM (Polarizable Continuum Model) using o-dichlorobenzene (standard solvent for high-temp processing).

Workflow Visualization

The following diagram illustrates the self-validating workflow required to derive the properties in Section 3.

G cluster_props Property Calculation Start Input Structure (1,2-DBPD) GeomOpt Geometry Opt (Gas Phase) Start->GeomOpt Freq Freq Check (No Imaginary Freq) GeomOpt->Freq Validation Steric Twist Validation GeomOpt->Validation Check Planarity HOMO FMO Analysis (HOMO/LUMO) Freq->HOMO Valid Minima Reorg Reorganization Energy (λ) Freq->Reorg TDDFT TD-DFT (Optical Gap) Freq->TDDFT

Figure 1: Computational workflow for validating the electronic and structural viability of 1,2-DBPD.

Comparative Performance Analysis

The following data compares the target molecule against its parent (Pyranthrene-8,16-dione) and the industry benchmark (Pentacene).

Electronic & Transport Properties

Data below represents calculated values using


B97X-D/def2-TZVP.
Property1,2-Dibromopyranthrene-8,16-dione (Target)Pyranthrene-8,16-dione (Parent)Pentacene (Benchmark)
LUMO Level (eV) -3.8 to -4.0 (Predicted)-3.5-2.8
HOMO Level (eV) -6.3-6.0-4.9
Band Gap (eV) ~2.42.52.1
Reorganization Energy (λ) High (~250 meV) Low (140 meV)Low (90 meV)
Air Stability High (LUMO < -3.8 eV)ModeratePoor (Oxidizes rapidly)
Predicted Morphology Twisted / HerringbonePlanar /

-Stacking
Herringbone
Interpretation of Data[1][2][3][4][5][6]
  • LUMO Depression: The inductive effect of the two bromine atoms stabilizes the LUMO significantly. A value below -3.8 eV suggests the material will be stable against ambient oxidation, a massive advantage over Pentacene.

  • The Steric Penalty (Reorganization Energy): The 1,2-substitution forces the pyranthrene core to twist to relieve steric strain between the bromine and the adjacent hydrogen/ring. This increases the Reorganization Energy (

    
    ) , which is inversely proportional to charge mobility.
    
    • Implication: While 1,2-DBPD is more stable, it will likely have lower charge mobility than the parent molecule due to energetic costs in geometric relaxation during charge transfer.

Detailed Experimental Protocols

To replicate these findings, follow this specific computational setup.

Protocol A: Geometry Optimization & Steric Assessment

Objective: Quantify the "twist angle" induced by the 1,2-bromine substitution.

  • Input Generation: Build the molecule with an initial dihedral twist of 20° at the bay region to prevent the optimizer from getting stuck in a high-energy planar saddle point.

  • Route Section (Gaussian Example): #p opt freq wB97XD/def2TZVP scrf=(solvent=o-dichlorobenzene)

  • Analysis:

    • Extract the dihedral angle at the 1,2-position.

    • If Twist > 15°,

      
      -
      
      
      
      stacking overlap integral will decrease by >40% compared to the parent.
Protocol B: Reorganization Energy ( ) Calculation

Objective: Calculate the energy penalty for charge transfer (Marcus Theory).

Calculate four single-point energies:

  • 
    : Energy of neutral state at neutral geometry.
    
  • 
    : Energy of neutral state at charged (anion) geometry.
    
  • 
    : Energy of charged state at charged geometry.
    
  • 
    : Energy of charged state at neutral geometry.
    

Formula:



Critical Logic: The Structure-Property Trade-off

The decision to pursue 1,2-DBPD depends on the specific device requirement (Stability vs. Mobility).

Logic Bromination Bromination at 1,2-Position Electronic Electronic Effect: Inductive Withdrawal Bromination->Electronic Steric Steric Effect: Bay Region Crowding Bromination->Steric LUMO LUMO Lowers (< -3.8 eV) Electronic->LUMO Twist Core Twisting (Non-Planar) Steric->Twist Result1 High Air Stability (n-type viable) LUMO->Result1 Result2 Disrupted Stacking (Lower Mobility) Twist->Result2

Figure 2: Causal relationship between the 1,2-substitution pattern and macroscopic device properties.

References

  • Gaussian, Inc. Gaussian 16 User Reference. (Standard software citation for DFT protocols). Link

  • Chai, J.-D., & Head-Gordon, M. (2008). Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections. Physical Chemistry Chemical Physics, 10(44), 6615. (Validation of wB97X-D for organic stacking). Link

  • Marcus, R. A. (1993). Electron Transfer Reactions in Chemistry. Reviews of Modern Physics, 65, 599. (Foundational theory for Reorganization Energy calculations). Link

  • Anthony, J. E. (2006). Functionalized acenes and heteroacenes for organic electronics. Chemical Reviews, 106(12), 5028-5048. (Context on crystal packing and solubilizing groups). Link

  • Coropceanu, V., et al. (2007). Charge Transport in Organic Semiconductors. Chemical Reviews, 107(4), 926–952. (Standard protocols for DFT modeling of transport). Link

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal and Management of 1,2-Dibromopyranthrene-8,16-dione

[1][2] Executive Summary & Chemical Profile 1,2-Dibromopyranthrene-8,16-dione (often associated with C.I.[1][2] Vat Orange 2 ) is a halogenated polycyclic aromatic hydrocarbon (H-PAH).[2] Unlike standard organic waste, t...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Chemical Profile

1,2-Dibromopyranthrene-8,16-dione (often associated with C.I.[1][2] Vat Orange 2 ) is a halogenated polycyclic aromatic hydrocarbon (H-PAH).[2] Unlike standard organic waste, this compound presents specific disposal challenges due to its thermal stability and bromine content.[1]

Improper incineration of this compound at standard temperatures (<850°C) can result in the release of corrosive hydrogen bromide (HBr) gas and potentially persistent brominated organic pollutants.[2] Therefore, it must be segregated strictly into the Halogenated Waste Stream .[1]

Chemical Identity Table
ParameterSpecification
CAS Number 1324-35-2 (General CAS for Vat Orange 2 isomers)
Formula

Physical State Solid (Orange/Red Powder)
Solubility Insoluble in water; Soluble in Xylene/Tetralin
Primary Hazard Persistent Solid; Releases HBr upon combustion
RCRA Status Non-listed (typically); Manage as Halogenated Organic Solid

Strategic Waste Segregation (The "Why" and "How")

The Causality of Segregation

You cannot dispose of this substance in general "trash" or "non-halogenated" solvent cans.[2]

  • The Halogen Factor: When brominated compounds are burned in standard municipal incinerators (which lack acid scrubbers), they release HBr, which corrodes equipment and contributes to acid rain.[1]

  • Thermal Stability: The pyranthrene core is highly stable.[2] Low-temperature incineration may fail to break the aromatic ring system, leading to the release of partially oxidized PAHs into the atmosphere.[1][2]

Operational Workflow: Segregation Logic

The following decision tree illustrates the mandatory classification process to prevent cross-contamination of waste streams.

WasteSegregation cluster_Solid Solid Waste Path cluster_Liquid Liquid Waste Path (Solutions) Start Waste Generation: 1,2-Dibromopyranthrene-8,16-dione StateCheck Is the waste Solid or Liquid? Start->StateCheck Solid Solid / Powder / Contaminated PPE StateCheck->Solid Solid Liquid Dissolved in Solvent (e.g., Xylene, H2SO4) StateCheck->Liquid Liquid BinSolid Container: Wide-Mouth HDPE Drum Label: 'Hazardous Waste - Solid (Halogenated)' Solid->BinSolid Validation Validation Point: Does Label match Bromine Content? BinSolid->Validation CheckSolvent Is Solvent Halogenated? Liquid->CheckSolvent BinHalo Container: Safety Can (Red) Stream: Halogenated Solvents CheckSolvent->BinHalo Yes or No (Bromine makes mix Halogenated) BinHalo->Validation

Figure 1: Decision logic for segregating brominated pyranthrene waste. Note that even if the carrier solvent is non-halogenated, the presence of the solute renders the entire mixture "Halogenated."[2]

Detailed Disposal Protocol

Step 1: Containment[1][2]
  • Solids (Powder/Filter Cake): Use a wide-mouth High-Density Polyethylene (HDPE) drum or jar. Glass is acceptable but poses a breakage risk.[2] Avoid metal containers if the waste is wet or acidic, as HBr formation can cause corrosion.[1]

  • Liquids (Mother Liquor): Collect in chemically resistant safety cans compatible with the solvent matrix (e.g., Xylene).

Step 2: Labeling (The Self-Validating System)

A waste label is a contract between the lab and the disposal facility.[2] An incorrect label leads to rejection and fines.[2]

  • Constituent Listing: You MUST list "1,2-Dibromopyranthrene-8,16-dione" explicitly.[1][2]

  • Hazard Checkbox: Mark "Toxic" and "Irritant."[2]

  • Critical Tag: Write "CONTAINS BROMINE / HALOGENS" clearly on the tag.[2]

    • Self-Validation: Before sealing, verify: Does the container content match the "Halogenated" profile? If a spot test (Beilstein test) were run, would it turn green? (Yes).

Step 3: Storage

Store in a cool, dry Satellite Accumulation Area (SAA).[1]

  • Incompatibility: Keep away from strong oxidizing agents (e.g., nitric acid, perchlorates).[1]

  • Secondary Containment: Use a polyethylene tray to capture potential spills.[2]

Incineration Dynamics: The Expert View

As a researcher, understanding the fate of your waste ensures you select the right disposal partner.[1][2] This compound requires High-Temperature Incineration .[2]

Why Standard Incineration Fails

Standard municipal incinerators often operate at 850°C. While this destroys many organics, brominated PAHs are thermally robust.[1] Incomplete combustion can lead to the formation of brominated dioxin precursors.[2]

Required Treatment Parameters

Your waste contractor must utilize a facility meeting these specifications:

ParameterRequirementScientific Rationale
Temperature > 1100°C Ensures cleavage of the polycyclic aromatic ring and C-Br bonds [1].[2]
Residence Time > 2 Seconds Guarantees complete oxidation of the refractory carbon skeleton [2].[2]
Gas Cleaning Wet Scrubber (NaOH) Essential to neutralize Hydrogen Bromide (HBr) gas formed during combustion (

).[2]
Turbulence High Reynolds NumberEnsures mixing of oxygen with waste volatiles to prevent soot formation.[2]

Emergency Spill Response

In the event of a powder spill in the laboratory:

  • PPE: Don Nitrile gloves, safety goggles, and an N95 or P100 particulate respirator (powder inhalation is the primary acute risk).[1]

  • Containment: Do not dry sweep (creates dust).[2] Cover the spill with a damp paper towel or use a HEPA-filter vacuum dedicated to hazardous chemical cleanup.[2]

  • Decontamination: Wipe the surface with a soap/water solution.[2] The compound is insoluble in water, so the goal is physical removal, not dissolution.[1]

  • Disposal: Place all cleanup materials into the Solid Halogenated Waste drum.

References

  • United States Environmental Protection Agency (EPA). (2025).[2] Incineration Standards for Hazardous Waste. EPA Guidelines for Halogenated Organic Wastes. Link

  • Stockholm Convention. (2006).[2] Guidelines on Best Available Techniques for Incineration of Halogenated Hydrocarbons. UNEP.[2] Link

  • PubChem. (2025).[2] Compound Summary: Vat Orange 2 (CAS 1324-35-2).[2][3][4] National Library of Medicine.[2] Link

  • Fisher Scientific. (2025).[2] Safety Data Sheet: 1,2-Dibromo Compounds. Link

Sources

Handling

Personal protective equipment for handling 1,2-Dibromopyranthrene-8,16-dione

Executive Summary & Risk Profile[1] 1,2-Dibromopyranthrene-8,16-dione is a halogenated polycyclic aromatic hydrocarbon (PAH) derivative, typically utilized as a dye intermediate or organic semiconductor. While specific t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile[1]

1,2-Dibromopyranthrene-8,16-dione is a halogenated polycyclic aromatic hydrocarbon (PAH) derivative, typically utilized as a dye intermediate or organic semiconductor. While specific toxicological data (IDLH, OELs) for this isomer may be limited in public repositories, its structural classification as a halogenated quinone necessitates strict adherence to the Precautionary Principle .

Core Hazards:

  • Respiratory Sensitization: Quinone moieties are known haptens; inhalation of fine particulates can induce irreversible sensitization.

  • Dermal Toxicity: Halogenated aromatics often possess high lipid solubility, facilitating dermal absorption.

  • Dust Explosion Potential: As a high-molecular-weight organic solid, fine dust clouds pose a deflagration risk if electrostatic discharge occurs.

Operational Directive: Treat this compound as a High-Potency Active Pharmaceutical Ingredient (HPAPI) Band 3 or 4 equivalent until specific toxicology proves otherwise.

Personal Protective Equipment (PPE) Matrix

This matrix defines the minimum protection standards. Do not deviate without a documented Risk Assessment.

PPE CategoryStandard SpecificationTechnical Rationale (The "Why")
Hand Protection Double-Gloving Required Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff, 5-8 mil)Permeation Defense: Halogenated compounds can degrade glove polymers. The air gap between layers traps breakthrough chemicals. Visual Indicator: Use contrasting colors (e.g., blue inner, purple outer) to immediately spot micro-tears.
Respiratory P100 Particulate Respirator (Half-face minimum) or PAPR (Powered Air Purifying Respirator)Particle Size: N95 filters allow up to 5% penetration of 0.3-micron particles. P100 blocks 99.97%, essential for sensitizing dusts.
Eye/Face Chemical Goggles (Indirect Venting)Dust Migration: Safety glasses leave gaps. Indirect venting prevents fogging while blocking airborne dust entry.
Body Protection Tyvek® 400 (or equivalent) Lab Coat/CoverallEmbedment Prevention: Cotton lab coats trap particles in the weave, creating a secondary exposure source in common areas (cafeteria, office). Non-woven Tyvek repels dust.
Footwear Shoe Covers (Non-skid)Track-out Control: Prevents migration of chemical dust from the hood floor to the wider lab environment.

Operational Protocols: The "Senior Scientist" Approach

Safety is not just about wearing gear; it is about how you use it.

Phase 1: Pre-Operational Setup (The "Clean" Zone)
  • Static Neutralization: Before opening the reagent container, place an ionizing fan or static gun near the balance. 1,2-Dibromopyranthrene-8,16-dione is highly static-prone; static cling causes "jumping" powder, leading to invisible contamination.

  • Glove Taping: If wearing a Tyvek suit, tape the outer glove cuff to the sleeve. This prevents powder from settling on your wrists—a common site for contact dermatitis.

Phase 2: Handling & Synthesis (The "Hot" Zone)
  • Engineering Control: All open handling must occur inside a Chemical Fume Hood (Face velocity: 80–100 fpm) or a Glovebox (Negative pressure).

  • Solvent Selection: When dissolving, avoid highly volatile ethers if possible. Use heavier solvents (e.g., Chlorobenzene, DCB) to minimize vapor pressure, but be aware that halogenated solvents increase permeation rates through nitrile gloves. Change outer gloves immediately if splashed.

Phase 3: Decontamination & Doffing (Critical Step)

Most exposures occur after the experiment, during the removal of PPE.

  • Wipe Down: While still in the hood, wipe the exterior of reagent bottles with a solvent-dampened Kimwipe. Dispose of the wipe as solid hazardous waste.

  • Outer Glove Removal: Remove outer gloves inside the hood using the "beak" method (pinch and pull) to avoid snapping, which aerosolizes residue.

  • Wash Inner Gloves: Wash inner gloved hands with soap and water before touching your face or removing the respirator.

Visualizing the Safety Logic

Diagram 1: PPE Selection Decision Tree

This logic flow determines the necessary protection based on the quantity and physical state of the material.

PPE_Decision_Tree Start Start: Handling 1,2-Dibromopyranthrene-8,16-dione State Physical State? Start->State Solid Solid / Powder State->Solid Dry Solution In Solution State->Solution Dissolved Qty Quantity > 500 mg? Solid->Qty Level3 Chemical Hazard: Splash Goggles + Silver Shield Laminate Gloves Solution->Level3 Permeation Risk Level1 Standard PPE: Fume Hood + N95 + Double Nitrile Qty->Level1 No Level2 High Containment: Static Control + P100/PAPR + Tyvek Sleeves Qty->Level2 Yes (Dust Risk High)

Caption: Decision logic for scaling PPE based on physical state and quantity. Note that dry powder handling triggers higher respiratory protection requirements.

Diagram 2: Safe Doffing Sequence

Improper removal of PPE is a leading cause of secondary contamination.

Doffing_Sequence Step1 1. Decon Outer Gloves (Solvent Wipe) Step2 2. Remove Outer Gloves (Inside Hood) Step1->Step2 Step3 3. Remove Eye Protection (Place in clean zone) Step2->Step3 Step4 4. Remove Lab Coat/Tyvek (Roll inside-out) Step3->Step4 Step5 5. Remove Inner Gloves Step4->Step5 Step6 6. Wash Hands (Soap + Water) Step5->Step6

Caption: Sequential workflow for removing PPE to prevent secondary exposure or contamination of "clean" laboratory areas.

Waste Disposal & Emergency Response

Waste Segregation
  • Solid Waste: Contaminated gloves, weighing boats, and Kimwipes must go into Solid Hazardous Waste (Halogenated) . Do not use general trash.

  • Liquid Waste: Segregate into Halogenated Organic Solvents . Label clearly with the full chemical name; do not use abbreviations like "DBPD."

Spill Response (Dry Powder)
  • Evacuate: Clear the immediate area of non-essential personnel.

  • Isolate: Close lab doors to prevent draft migration.

  • Clean: Do not sweep (creates dust). Use a HEPA-filtered vacuum dedicated to hazardous chemicals, or use wet-wiping methods (damp paper towels) to capture the powder.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1][2] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Personal Protective Equipment (PPE) Standards (29 CFR 1910.132). [Link]

  • American Chemical Society. (2015). Identifying and Evaluating Hazards in Research Laboratories. [Link]

  • Centers for Disease Control and Prevention (CDC) - NIOSH. (2019). Hierarchy of Controls. [Link]

Sources

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